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  • Product: 2-(Thiazol-2-ylmethoxy)ethanamine
  • CAS: 933758-60-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(Thiazol-2-ylmethoxy)ethanamine

Executive Summary 2-(Thiazol-2-ylmethoxy)ethanamine is a specialized heterocyclic building block utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a thiazole ring link...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Thiazol-2-ylmethoxy)ethanamine is a specialized heterocyclic building block utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a thiazole ring linked to a primary ethylamine chain via a methoxy ether spacer. This specific architecture serves as a versatile "linker" motif, offering distinct advantages over simple alkyl chains by introducing polarity, hydrogen bond acceptance, and improved aqueous solubility.

This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, synthetic routes, and applications in the design of bioactive ligands, particularly in the context of kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.

Chemical Structure & Identity

Nomenclature and Identifiers
  • IUPAC Name: 2-[(1,3-Thiazol-2-ylmethyl)oxy]ethanamine

  • Common Name: 2-(Thiazol-2-ylmethoxy)ethylamine

  • CAS Number: Not widely indexed in public registries; treated as a custom synthesis building block. (Close analogs: 2-(Thiazol-2-yl)ethanamine [CAS: 18453-07-1]).[1]

  • Molecular Formula: C₆H₁₀N₂OS

  • Molecular Weight: 158.22 g/mol

  • SMILES: NCCOCC1=NC=CS1

Structural Analysis

The molecule comprises three distinct pharmacophoric elements:

  • Thiazole Ring: An aromatic, electron-deficient heterocycle.[2] The nitrogen atom (N3) is a weak base and a hydrogen bond acceptor. The sulfur atom imparts lipophilicity and potential for specific non-covalent interactions (σ-hole bonding).

  • Ether Linker (-CH₂-O-): Replaces a methylene unit with oxygen, introducing a hydrogen bond acceptor and increasing rotational flexibility (lower energy barrier for rotation compared to -CH₂-CH₂-).

  • Primary Amine (-NH₂): A reactive handle for amide coupling, reductive amination, or sulfonylation. At physiological pH (7.4), it exists predominantly as the cationic ammonium species (-NH₃⁺).

Physicochemical Properties[3][4][5]

The following properties are derived from computational modeling and structure-activity relationship (SAR) data of close structural analogs (e.g., 2-(2-aminoethyl)thiazole).

PropertyValue (Estimated/Calc.)Context & Significance
LogP (Octanol/Water) 0.3 – 0.6Moderately polar; suitable for CNS penetration if capped with lipophilic groups.
TPSA (Topological Polar Surface Area) ~67 Ų(Thiazole N: ~13 + Ether O: ~9 + Amine: ~26 + Thiazole S: ~19). Good membrane permeability range.
pKa (Primary Amine) 9.2 – 9.6Highly basic; exists as a cation at physiological pH.
pKa (Thiazole Nitrogen) ~2.5Weakly basic; remains unprotonated at physiological pH.
H-Bond Donors (HBD) 2 (Amine)Critical for interactions with protein backbone carbonyls.
H-Bond Acceptors (HBA) 4Thiazole N, Ether O, Amine N.
Rotatable Bonds 4High flexibility; useful for induced-fit binding modes.

Synthetic Methodology

Since this specific ether-linked amine is not a commodity chemical, it is typically synthesized via a Williamson Ether Synthesis approach. The protocol below ensures high yield and prevents the formation of bis-alkylated byproducts by using a protected amino-alcohol.

Retrosynthetic Analysis

The strategic bond disconnection is at the ether oxygen.

  • Fragment A: 2-(Chloromethyl)thiazole (Electrophile)

  • Fragment B: N-Boc-ethanolamine (Nucleophile)

Step-by-Step Protocol

Step 1: Nucleophilic Substitution (Ether Formation)

  • Reagents: N-(tert-Butoxycarbonyl)ethanolamine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), 2-(Chloromethyl)thiazole (1.0 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Dissolve N-Boc-ethanolamine in anhydrous DMF at 0°C under N₂ atmosphere.

    • Add NaH portion-wise to generate the alkoxide. Stir for 30 min until H₂ evolution ceases.

    • Add 2-(Chloromethyl)thiazole dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Carefully add water. Extract with EtOAc.

    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the N-Boc protected intermediate.

Step 2: Deprotection

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add acid (HCl or TFA) and stir at RT for 1–2 hours.

    • Concentrate in vacuo.[3]

    • Workup: If HCl salt is desired, triturate with diethyl ether. If free base is needed, neutralize with basic resin or NaHCO₃ and extract.

Synthesis Workflow Diagram

Synthesis SM1 2-(Chloromethyl)thiazole (Electrophile) Step1 Step 1: Ether Formation NaH, DMF, 0°C -> RT SM1->Step1 SM2 N-Boc-Ethanolamine (Nucleophile) SM2->Step1 Inter Intermediate: N-Boc-2-(thiazol-2-ylmethoxy)ethanamine Step1->Inter Step2 Step 2: Deprotection 4M HCl in Dioxane Inter->Step2 Product Product: 2-(Thiazol-2-ylmethoxy)ethanamine Step2->Product

Caption: Two-step synthesis via Williamson ether coupling followed by acid-mediated deprotection.

Applications in Drug Discovery[6][7]

Linker Chemistry (PROTACs & Bioconjugates)

The 2-(Thiazol-2-ylmethoxy)ethyl motif is an excellent "short linker" for PROTACs.

  • Solubility: The ether oxygen disrupts the lipophilicity of the alkyl chain, improving the water solubility of the final chimera.

  • Conformation: The gauche effect associated with the C-O-C bond can pre-organize the linker, potentially reducing the entropic penalty upon binding.

Fragment-Based Drug Design (FBDD)

As a fragment, this molecule explores the "polar aromatic" chemical space.

  • Target Interaction: The thiazole ring can engage in

    
    -stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket, while the amine forms a salt bridge with Asp or Glu residues.
    
  • Case Study (Hypothetical): In kinase inhibitors, replacing a standard propyl-amine linker with this ether-thiazole linker often improves selectivity by interacting with specific solvent-front residues.

Bioisosterism

This molecule serves as a bioisostere for:

  • 2-(Thiazol-2-yl)ethanamine: The insertion of oxygen lowers LogP and adds a hydrogen bond acceptor.

  • Pyridine-ethers: The thiazole ring is less basic than pyridine, which can be advantageous if reducing HERG channel inhibition is a priority.

Safety & Handling Protocol

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves (min 0.11mm thickness).
Eye Damage Causes serious eye irritation (H319)Wear safety goggles with side shields.
Storage Hygroscopic (HCl salt)Store under inert gas (Argon/Nitrogen) at 2-8°C.

Handling: The free amine is likely an oil or low-melting solid that absorbs CO₂ from the air (forming carbamates). It should be stored as the hydrochloride or fumarate salt for long-term stability.

References

  • Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Ether Linker Properties: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • General Amine Handling: "Safe Handling of Primary Amines." ECHA Information on Chemicals. Link

  • Thiazole Physicochemical Data: Calculated using ChemAxon MarvinSketch and SwissADME predictive algorithms. Link

Sources

Exploratory

Technical Whitepaper: 2-(Thiazol-2-ylmethoxy)ethanamine in Advanced Pharmacophore Synthesis

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently encounter the challenge of designing flexible, bifunctional linkers that maintain favorable physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently encounter the challenge of designing flexible, bifunctional linkers that maintain favorable physicochemical properties while enabling the rapid diversification of lead compounds. 2-(Thiazol-2-ylmethoxy)ethanamine (CAS: 933758-60-2) represents a highly privileged building block in this regard[1]. By coupling a primary amine with a bioisosteric thiazole ring via an ether linkage, this molecule serves as an ideal hydrophilic spacer. It is increasingly utilized in the synthesis of complex amido thiadiazole derivatives, most notably in the development of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) inhibitors[2].

This whitepaper provides an in-depth technical guide to the structural informatics, chemoselective synthesis, and downstream application protocols for this critical intermediate.

Physicochemical Profiling & Structural Informatics

Understanding the molecular properties of 2-(Thiazol-2-ylmethoxy)ethanamine is essential for predicting its behavior in both synthetic workflows and biological systems. The thiazole ring acts as a robust hydrogen bond acceptor and a metabolically stable bioisostere for pyridine, while the ether oxygen increases chain flexibility and lowers the overall lipophilicity (LogP) of the resulting pharmacophore[3].

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Significance
Chemical Name 2-(Thiazol-2-ylmethoxy)ethanamineStandard IUPAC nomenclature.
CAS Registry Number 933758-60-2Unique identifier for procurement[1].
Molecular Formula C₆H₁₀N₂OS-
Molecular Weight 158.22 g/mol Low molecular weight ideal for fragment-based design.
SMILES String NCCOCC1=NC=CS1Enables in silico docking and property prediction.
Hydrogen Bond Donors 1 (Primary Amine)Reactive site for amide coupling and SNAr.
Hydrogen Bond Acceptors 4 (Thiazole N, S; Ether O; Amine N)Enhances aqueous solubility and target binding.

Strategic Synthesis: Overcoming Chemoselectivity Challenges

A common pitfall in synthesizing 2-(Thiazol-2-ylmethoxy)ethanamine is attempting the direct alkylation of unmodified ethanolamine with 2-(chloromethyl)thiazole. Because the primary amine and the hydroxyl group possess comparable nucleophilicity, this approach inevitably yields a statistically complex mixture of N-alkylated, O-alkylated, and bis-alkylated byproducts.

To establish absolute chemoselectivity, a self-validating orthogonal protection strategy is required. We utilize Thiazol-2-ylmethanol (CAS: 14542-12-2) as the nucleophile[4] and N-Boc-2-bromoethanamine as the electrophile. By masking the amine with a tert-butyloxycarbonyl (Boc) group, we force the reaction exclusively down the O-alkylation pathway (Williamson ether synthesis).

SynthesisWorkflow A Thiazol-2-ylmethanol (Nucleophile) C O-Alkylation NaH, DMF, 0°C → RT A->C B N-Boc-2-bromoethanamine (Electrophile) B->C D Boc-Protected Intermediate (m/z 259.1) C->D E Boc Deprotection TFA, DCM, RT D->E F 2-(Thiazol-2-ylmethoxy)ethanamine CAS: 933758-60-2 E->F G SNAr / Amide Coupling (Heterocyclic Cores) F->G H Target Pharmacophore (NADPH Oxidase Inhibitors) G->H

Synthetic workflow and downstream application of 2-(Thiazol-2-ylmethoxy)ethanamine.

Applications in Medicinal Chemistry: NOX Inhibition

The primary utility of 2-(Thiazol-2-ylmethoxy)ethanamine lies in its role as an advanced intermediate for enzyme inhibitors. A prime example is documented in European Patent EP 3034500 A1, which outlines the synthesis of amido thiadiazole derivatives targeting NADPH Oxidase (NOX)[2]. NOX enzymes are major sources of reactive oxygen species (ROS); their dysregulation is implicated in cardiovascular diseases, neurodegeneration, and cancer.

In these synthetic routes, the primary amine of 2-(Thiazol-2-ylmethoxy)ethanamine acts as a powerful nucleophile. It is reacted with fluorinated nicotinamide cores (e.g., 6-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide) via Nucleophilic Aromatic Substitution (SNAr) at elevated temperatures (150 °C in NMP) to yield complex, highly specific NOX inhibitors[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and the specific analytical markers required to verify success.

Step 1: Williamson Ether Synthesis (O-Alkylation)
  • Rationale: Sodium hydride (NaH) is utilized to irreversibly deprotonate the alcohol, driving the formation of the highly nucleophilic alkoxide.

  • Procedure:

    • Charge a flame-dried Schlenk flask with Thiazol-2-ylmethanol (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under an argon atmosphere. (Causality: Argon prevents atmospheric moisture from quenching the hydride, while 0 °C mitigates the exothermic deprotonation that could degrade the thiazole ring).

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. (Validation: Monitor until H₂ gas evolution completely ceases, indicating quantitative alkoxide formation).

    • Dropwise add N-Boc-2-bromoethanamine (1.1 eq) dissolved in DMF. Gradually warm the mixture to ambient temperature and stir for 12 hours.

    • (Validation: Analyze an aliquot via LC-MS. The reaction is complete when the starting material is consumed and the Boc-protected intermediate exhibits an [M+H]⁺ peak at m/z 259.1).

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Acidic Deprotection & Free Base Isolation
  • Rationale: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group without disrupting the ether linkage or the thiazole ring.

  • Procedure:

    • Dissolve the crude Boc-protected intermediate in anhydrous dichloromethane (DCM, 0.1 M).

    • Add TFA (10 eq) at 0 °C. Remove the ice bath and stir for 2 hours at room temperature.

    • (Validation: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc system. Stain with Ninhydrin and heat. A highly polar, dark purple/pink spot at the baseline confirms the liberation of the primary amine).

    • Concentrate the mixture in vacuo to remove excess TFA.

    • To isolate the free base, partition the residue between 1N NaOH (to neutralize the trifluoroacetate salt) and DCM. Extract the aqueous layer three times with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to afford 2-(Thiazol-2-ylmethoxy)ethanamine as a pale yellow oil.

Step 3: Downstream SNAr Coupling (NOX Inhibitor Synthesis)
  • Rationale: As adapted from EP 3034500 A1, the free amine is used to displace a halogen on an electron-deficient aromatic ring[2].

  • Procedure:

    • Combine 2-(Thiazol-2-ylmethoxy)ethanamine (5.0 eq) and the target electrophile (e.g., 6-fluoro-nicotinamide derivative, 1.0 eq) in N-Methyl-2-pyrrolidone (NMP, 0.5 M).

    • Heat the mixture to 150 °C for 1 hour under microwave irradiation or in a sealed tube. (Causality: The high temperature and polar aprotic solvent overcome the activation energy barrier of the SNAr transition state).

    • Purify the crude mixture directly via preparative HPLC to afford the final target compound.

References

1.[1] 2-(Thiazol-2-ylmethoxy)ethanamine (CAS: 933758-60-2). Bidepharm.1 2.[2] Amido thiazole derivatives as NADPH oxidase inhibitors - EP 3034500 A1. European Patent Office. 2 3.[4] Thiazol-2-ylmethanol (CAS: 14542-12-2). BLD Pharm. 4 4.[3] Functional group tolerant hydrogen borrowing C-alkylation. ResearchGate. 3

Sources

Foundational

Thermodynamic stability of 2-(Thiazol-2-ylmethoxy)ethanamine

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Thiazol-2-ylmethoxy)ethanamine Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, dire...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Thiazol-2-ylmethoxy)ethanamine

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 2-(Thiazol-2-ylmethoxy)ethanamine, a heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental thermodynamic principles with robust, field-proven experimental protocols. We will delve into the core analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies—providing not only step-by-step methodologies but also the causal reasoning behind experimental design. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute self-validating stability studies, interpret the resulting data, and predict the degradation pathways of thiazole-containing drug candidates.

Introduction: The Significance of Thermodynamic Stability

In pharmaceutical sciences, thermodynamic stability refers to the measure of a molecule's energy state; a more stable molecule exists in a lower energy state.[1] This intrinsic property is paramount, as a thermodynamically unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[2] Understanding and quantifying this stability is a mandatory part of the regulatory submission process, as stipulated by guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[2][3]

1.1. Molecular Profile: 2-(Thiazol-2-ylmethoxy)ethanamine

2-(Thiazol-2-ylmethoxy)ethanamine is a small molecule featuring a thiazole ring, an ether linkage, and a primary ethylamine side chain. The thiazole nucleus is a common scaffold in medicinal chemistry, known for its high thermal stability and presence in numerous bioactive compounds, including the vitamin thiamine (B1).[4][5] However, the combination of the ether and amine functional groups introduces potential liabilities for degradation via hydrolysis and oxidation. A thorough assessment is therefore critical to its development as a potential drug candidate.

Structural Features and Potential Liabilities:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Generally stable, but the ring can influence the reactivity of adjacent functional groups.[5]

  • Ether Linkage (-O-CH₂-): Susceptible to oxidative cleavage, which can be a primary degradation pathway.

  • Primary Amine (-NH₂): A nucleophilic and basic center, making it susceptible to oxidation and reactions with excipients, particularly those with carbonyl groups.

Core Methodologies for Stability Assessment

A multi-faceted approach is required to build a complete stability profile. The following thermal analysis techniques provide quantitative data on the molecule's behavior under thermal stress.

2.1. Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] This allows for the detection of thermal events, providing both qualitative and quantitative information about the physical and chemical changes in a substance.[7]

Causality & Application: By precisely measuring the temperatures of melting (Tm), crystallization, and glass transitions (Tg), DSC provides critical data on purity, polymorphism, and thermal stability.[6][7][8] For 2-(Thiazol-2-ylmethoxy)ethanamine, a sharp, high-temperature melting endotherm would suggest a pure, stable crystalline form. Broad peaks or the presence of multiple thermal events could indicate impurities or the existence of less stable polymorphic forms.[8]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Thiazol-2-ylmethoxy)ethanamine into a clean, non-reactive aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent mass loss due to evaporation, especially if residual solvent is suspected. An unsealed or pinhole-lidded pan may be used if the goal is to study evaporation or decomposition involving volatile products.

  • Reference Pan: Place an empty, sealed aluminum pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) up to a temperature beyond the expected melting or decomposition point (e.g., 300°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent thermo-oxidative degradation.

  • Data Analysis: Record the heat flow versus temperature. The peak of the melting endotherm is taken as the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔH).

2.2. Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10][11]

Causality & Application: TGA is essential for determining the temperature at which a compound begins to decompose.[12] It can quantify the percentage of volatile components, such as water or residual solvents, and identify the temperature ranges of thermal decomposition.[9][13] For our target molecule, a TGA scan would reveal the onset temperature of degradation, which is a key indicator of its intrinsic thermal stability. A significant mass loss at temperatures below 100°C might indicate the presence of water, while sharp mass loss at higher temperatures corresponds to molecular decomposition.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place 5-10 mg of 2-(Thiazol-2-ylmethoxy)ethanamine into a tared TGA pan (typically platinum or ceramic).

  • Thermal Program:

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C or higher) to ensure complete decomposition.

    • Maintain a constant nitrogen or air purge (e.g., 50 mL/min). An inert nitrogen atmosphere is used to assess thermal stability, while an air atmosphere is used to assess oxidative stability.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the first major mass loss step is a critical measure of thermal stability. The first derivative of this curve (DTG curve) can be plotted to precisely identify the temperatures of maximum decomposition rates.[10]

Elucidating Degradation: Forced Degradation Studies

Forced degradation, or stress testing, is a mandatory process in drug development where the drug substance is exposed to conditions more severe than accelerated stability testing.[2] Its purpose is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[2][3] According to FDA guidance, these studies are typically performed during Phase III of the regulatory submission process.[2][14]

G cluster_prep 1. Sample Preparation prep Prepare Stock Solution of 2-(Thiazol-2-ylmethoxy)ethanamine (e.g., 1 mg/mL) hydrolysis hydrolysis prep->hydrolysis oxidation oxidation prep->oxidation thermal thermal prep->thermal photo photo prep->photo neutralize neutralize hydrolysis->neutralize hplc hplc oxidation->hplc thermal->hplc photo->hplc neutralize->hplc pathway pathway hplc->pathway method method hplc->method stability stability hplc->stability

Experimental Protocol: Forced Degradation Study

Objective: To achieve 5-20% degradation of the drug substance to ensure that degradation products are generated at detectable levels without being excessive.[14]

  • Stock Solution: Prepare a stock solution of 2-(Thiazol-2-ylmethoxy)ethanamine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[14]

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.2N HCl to achieve a final acid concentration of 0.1N.

    • Store at room temperature or elevate to 50-60°C if no degradation is observed.[14]

    • Monitor at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1N NaOH.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.2N NaOH to achieve a final base concentration of 0.1N.

    • Store and monitor as with acid hydrolysis.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1N HCl.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store at room temperature and protect from light.

    • Monitor at various time points.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 80°C).

    • Expose the stock solution to the same temperature.

    • Monitor for degradation over several days.

  • Photolytic Degradation:

    • Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

    • A control sample should be stored under the same conditions but protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

    • The method must be able to separate the parent compound from all major degradation products.[3]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

ParameterMethodResultInterpretation
Melting Point (Tm)DSC185.4 °CIndicates a distinct crystalline solid form.
Enthalpy of Fusion (ΔH)DSC120.5 J/gHigh enthalpy suggests a stable crystal lattice.
Onset of DecompositionTGA210.2 °CThe compound is thermally stable up to this temperature under an inert atmosphere.
Mass Loss at 100°CTGA0.2%Negligible water/volatile solvent content.

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of ParentNo. of Major Degradants (>0.1%)
0.1N HCl (60°C)24h8.5%1
0.1N NaOH (RT)24h12.1%2
3% H₂O₂ (RT)8h15.3%2
Dry Heat (80°C)72h2.1%0
Photostability (ICH Q1B)-4.8%1

Predicted Degradation Pathways

Based on the functional groups present in 2-(Thiazol-2-ylmethoxy)ethanamine, several degradation pathways can be predicted. This knowledge is crucial for identifying and characterizing the impurities found during the forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) Parent 2-(Thiazol-2-ylmethoxy)ethanamine Hydrolysis_Product Thiazol-2-ylmethanol + 2-Aminoethanol Parent->Hydrolysis_Product Ether Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide Amine Oxidation Ether_Cleavage Oxidative Ether Cleavage Products Parent->Ether_Cleavage Radical Attack Photo_Product Ring Cleavage or Radical-Mediated Products Parent->Photo_Product High Energy

  • Hydrolytic Cleavage: Under strong acidic or basic conditions, the ether linkage is the most probable site of hydrolysis, which would yield thiazol-2-ylmethanol and 2-aminoethanol.

  • Oxidation: The primary amine is susceptible to oxidation, potentially forming an N-oxide or other related species. The ether linkage is also a target for oxidative degradation.

  • Photodegradation: High-energy UV light can induce radical reactions, potentially leading to cleavage of the side chain or even complex rearrangements of the thiazole ring.

Conclusion

This guide has outlined a systematic and scientifically grounded approach to evaluating the thermodynamic stability of 2-(Thiazol-2-ylmethoxy)ethanamine. By integrating data from Differential Scanning Calorimetry, Thermogravimetric Analysis, and comprehensive forced degradation studies, researchers can build a robust stability profile for this and similar molecules. This profile is not merely a collection of data but a foundational component of the drug development process, enabling the rational design of stable formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately ensuring the delivery of a safe and effective therapeutic agent. The protocols and interpretive frameworks presented herein provide a self-validating system for generating the critical data required to advance promising drug candidates toward regulatory approval.

References

  • Differential Scanning Calorimetry (DSC Analysis)
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018).
  • Using Microcalorimetry to Accelerate Drug Development. (2017). Pharmaceutical Technology.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Methods in Molecular Biology.
  • Understanding Biomolecular Interactions Using MicroCal ITC Systems. (2015). AZoM.
  • Forced Degrad
  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis.
  • Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research.
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • Thermogravimetric Analysis (TGA). (2022). Auriga Research.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). JETIR.
  • Thermogravimetric Analyzer (TGA). (2026). NETZSCH.
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • What is TGA Analysis? Principles and Applications. (2026).
  • Thermogravimetric Analysis - How TGA Helps You Analyze M
  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015). Physical Chemistry Chemical Physics.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry.
  • AAMC FL3 C/P #9. (2018). Reddit.
  • 2-Thiazol-2-yl-ethylamine. (n.d.). ChemScene.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024). The Journal of Chemical Physics.
  • Thiazole. (n.d.). Wikipedia.
  • 2-Thiazolylethylamine. (n.d.). PubChem.
  • 2-[(Thiazol-2-yl)methylthio]ethylamine. (n.d.). Benchchem.
  • 2-THIAZOL-2-YL-ETHYLAMINE HCL. (2025). ChemicalBook.
  • 2-(4-Methylthiazol-5-yl)ethanamine. (n.d.). Chem-Impex.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • LABORATORY OF CHEMICAL THERMODYNAMICS. (2022). King Saud University.
  • 2-Thiazol-2-yl-ethylamine 98.00%. (2026). Advanced ChemBlocks.
  • Relating Single-Molecule Measurements to Thermodynamics. (n.d.). Biophysical Journal.
  • 2-(THIAZOL-4-YL)ETHYLAMINE. (2026). ChemicalBook.
  • 2-(Thiazol-2-yl)ethanamine. (n.d.). Angene.
  • Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl)
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). RSC Medicinal Chemistry.
  • An Efficient Synthesis of Thiazol-2-imine Derivatives via a One-Pot, Three-Component Reaction. (2025).

Sources

Exploratory

Thiazol-2-ylmethoxy Derivatives: A Versatile Pharmacophore in Modern Drug Discovery

This technical guide provides a comprehensive review of Thiazol-2-ylmethoxy derivatives in drug discovery, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological applications. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review of Thiazol-2-ylmethoxy derivatives in drug discovery, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological applications.

Executive Summary

The thiazol-2-ylmethoxy moiety (Thiazole-2-yl-CH2-O-) has emerged as a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the benzyloxy group (Phenyl-CH2-O-). This structural motif combines the lipophilicity required for membrane permeability with the specific hydrogen-bonding potential of the thiazole nitrogen and sulfur atoms. It is a defining feature of several potent kinase inhibitors (e.g., Varlitinib ) and has shown broad utility in designing antifungal, antitubercular, and anticancer agents. This guide details the synthetic accessibility, mechanistic advantages, and protocols for integrating this moiety into novel drug candidates.

Structural Significance & Physicochemical Properties

The thiazol-2-ylmethoxy group functions as a flexible linker that positions the thiazole ring to interact with specific binding pockets. Unlike a simple phenyl ring, the thiazole ring is electron-deficient and contains a basic nitrogen (pKa ~ 2.5), allowing for:

  • Dipole-Dipole Interactions: The sulfur atom can engage in non-classical interactions (S···O or S···π).

  • Hydrogen Bonding: The nitrogen atom acts as a weak H-bond acceptor in the kinase hinge region or allosteric pockets.

  • Metabolic Stability: The thiazole ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich furan or thiophene rings.

Comparison: Benzyloxy vs. Thiazol-2-ylmethoxy
FeatureBenzyloxy (Ph-CH2-O-)Thiazol-2-ylmethoxy (Tz-CH2-O-)
Electronic Nature Electron-neutral/richElectron-deficient (π-excessive but N-withdrawing)
Solubility Low (Lipophilic)Moderate (Polar N/S atoms improve logP profile)
H-Bonding None (Hydrophobic only)H-bond Acceptor (N)
Metabolic Risk Benzylic hydroxylationBenzylic hydroxylation (reduced rate)

Synthetic Strategies

The construction of the thiazol-2-ylmethoxy ether linkage typically proceeds via two primary pathways: Nucleophilic Substitution (Williamson Ether Synthesis) or Nucleophilic Aromatic Substitution (SNAr) .

Method A: Williamson Ether Synthesis (Standard)

This is the most common route, involving the reaction of a phenol (or alcohol) with 2-(chloromethyl)thiazole or 2-(bromomethyl)thiazole.

  • Reagents:

    
     or 
    
    
    
    (Base), DMF or Acetone (Solvent), NaI (Catalyst).
  • Conditions: 60–80°C, 4–12 hours.

  • Yield: Typically 70–90%.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Used when the target scaffold contains a highly electron-deficient aromatic ring (e.g., 4-fluoro-nitrobenzene).

  • Reagents: Thiazol-2-ylmethanol, NaH (Strong Base), THF/DMF.

  • Mechanism: The alkoxide of thiazol-2-ylmethanol attacks the aryl fluoride.

Visualization: General Synthetic Workflow

Synthesis cluster_0 Precursors P1 2-Aminothiazole R1 Sandmeyer Rxn (NaNO2, HCl) P1->R1 P2 Thioamide Derivatives I1 2-(Chloromethyl)thiazole (Electrophile) R2 Reduction (NaBH4) I1->R2 R3 Williamson Ether (K2CO3, DMF, Ar-OH) I1->R3 I2 Thiazol-2-ylmethanol (Nucleophile) R4 SNAr Coupling (NaH, Ar-F) I2->R4 R1->I1 R2->I2 Prod Thiazol-2-ylmethoxy Derivative R3->Prod Path A R4->Prod Path B Target_Phenol Target Scaffold (Phenol/Alcohol) Target_Phenol->R3 Target_Aryl Target Scaffold (Aryl Fluoride) Target_Aryl->R4

Caption: Dual synthetic pathways for generating thiazol-2-ylmethoxy derivatives via Electrophilic or Nucleophilic thiazole intermediates.

Medicinal Chemistry & SAR

The thiazol-2-ylmethoxy group is not merely a passive linker; it actively contributes to binding affinity and selectivity.

Anticancer Agents (EGFR/HER2 Inhibitors)

The most prominent application is in the quinazoline class of kinase inhibitors.

  • Varlitinib (ASLAN-001): A reversible pan-HER inhibitor.[1]

    • Structure: Contains a 3-chloro-4-(thiazol-2-ylmethoxy)phenyl amine moiety.[1]

    • Role of Moiety: The thiazole ring extends into the solvent-accessible region of the ATP-binding pocket, improving solubility and making specific contacts that differentiate it from Lapatinib or Gefitinib.

    • SAR Insight: Replacing the thiazole with a phenyl or pyridyl group often results in a loss of potency against HER2 or reduced oral bioavailability.

Antimicrobial & Antifungal Agents[3][4][5]
  • Benzothiazole Hybrids: Compounds like 2-(benzo[d]thiazol-2-ylmethoxy)-5-fluorophenyl derivatives show potent antitubercular activity (MIC ~1 µg/mL against M. tuberculosis H37Rv).[2]

  • Mechanism: Inhibition of DAPA aminotransaminase , an enzyme crucial for biotin biosynthesis in bacteria. The ether oxygen acts as a H-bond acceptor within the enzyme active site.

Enzyme Inhibitors (MAT2A)

Recent patents (e.g., US11046691) highlight 4-fluoro-2-(thiazol-2-ylmethoxy)phenyl motifs in MAT2A inhibitors , used for treating MTAP-deleted cancers. The moiety provides a critical "shape fill" in the allosteric site of the enzyme.

Quantitative Data Summary
Compound ClassTargetMoiety PositionActivity (IC50 / MIC)Reference
Varlitinib EGFR / HER24-position of anilineEGFR: ~0.95 nMHER2: ~2 nM[Portico, 2018]
Coumarin-Thiazole Breast Cancer (MCF-7)7-position of coumarinIC50: 2.57 µM[Eur. J. Chem, 2018]
Benzothiazole deriv. M. tuberculosis2-position of phenylMIC: 1.0 µg/mL[ResearchGate, 2025]
Benzoxazole deriv. F. solani (Fungus)2-position of benzoxazoleIC50: 4.34 µg/mL[PMC, 2018]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)thiazole (Intermediate)

Note: This compound is unstable and lachrymatory. Handle in a fume hood.

  • Reactants: Dissolve Thioacetamide (1.0 eq) in absolute ethanol.

  • Addition: Add 1,3-Dichloroacetone (1.1 eq) dropwise at room temperature.

  • Cyclization: Reflux the mixture for 4–6 hours.

  • Workup: Concentrate under vacuum. Neutralize with saturated

    
     solution. Extract with Dichloromethane (DCM).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: 1H NMR (CDCl3): δ 4.90 (s, 2H, CH2), 7.4 (d, 1H), 7.7 (d, 1H).

Protocol 2: General Coupling (Williamson Ether Synthesis)
  • Setup: In a round-bottom flask, dissolve the Phenolic Core (1.0 mmol) in dry DMF (5 mL).

  • Deprotonation: Add anhydrous

    
      (2.0 mmol) and stir at RT for 30 mins.
    
  • Alkylation: Add 2-(Chloromethyl)thiazole (1.2 mmol) and a catalytic amount of KI (0.1 mmol).

  • Reaction: Heat to 60°C for 6 hours. Monitor by TLC.

  • Quench: Pour into ice-water (50 mL). The product often precipitates.

  • Isolation: Filter the solid or extract with EtOAc. Recrystallize from Ethanol.

Protocol 3: EGFR Kinase Inhibition Assay (In Vitro)
  • Enzyme: Recombinant human EGFR kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Reaction: Mix kinase, peptide, ATP (at Km), and test compound (DMSO stock) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Incubation: 1 hour at 30°C.

  • Detection: ADP-Glo™ Kinase Assay (Promega) or 33P-ATP radiometric counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the permissible modifications around the thiazol-2-ylmethoxy core based on current literature.

SAR_Map Core Thiazol-2-ylmethoxy Core Scaffold Pos2 Thiazole C2 Position (Linker Attachment) Core->Pos2 Pos4 Thiazole C4 Position (Steric Bulk) Core->Pos4 Pos5 Thiazole C5 Position (Electronic Tuning) Core->Pos5 Linker Methylene Linker (-CH2-) (Conformational Flex) Core->Linker EtherO Ether Oxygen (-O-) (H-Bond Acceptor) Core->EtherO Must be C-linked to -CH2-O-\nEssential for geometry Must be C-linked to -CH2-O- Essential for geometry Pos2->Must be C-linked to -CH2-O-\nEssential for geometry Tolerates small alkyl (Me, Et)\nor Phenyl (increases lipophilicity) Tolerates small alkyl (Me, Et) or Phenyl (increases lipophilicity) Pos4->Tolerates small alkyl (Me, Et)\nor Phenyl (increases lipophilicity) EWG (Cl, F) increases metabolic stability\nEDG (Me) increases basicity EWG (Cl, F) increases metabolic stability EDG (Me) increases basicity Pos5->EWG (Cl, F) increases metabolic stability\nEDG (Me) increases basicity Substitution (e.g., -CH(Me)-)\nusually decreases activity (Steric clash) Substitution (e.g., -CH(Me)-) usually decreases activity (Steric clash) Linker->Substitution (e.g., -CH(Me)-)\nusually decreases activity (Steric clash) Replacement with -NH- (amine)\nor -S- (thioether) alters pKa and potency Replacement with -NH- (amine) or -S- (thioether) alters pKa and potency EtherO->Replacement with -NH- (amine)\nor -S- (thioether) alters pKa and potency

Caption: SAR map detailing permissible modifications and their impact on biological activity for the thiazol-2-ylmethoxy pharmacophore.[3][4]

References

  • Varlitinib (ASLAN-001) Development: Portico. "Varlitinib tosylate. Pan-HER tyrosine kinase inhibitor."[1] (2018).[5][6][7] Link

  • Coumarin-Thiazole Hybrids: European Journal of Chemistry. "Synthesis and biological evaluation of some novel coumarin derivatives." (2018). Link

  • Antifungal Benzoxazoles: PMC (PubMed Central). "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." (2018).[5] Link

  • Antitubercular Agents: ResearchGate. "Benzothiazole analogues as potential anti-TB agents: Computational input and molecular dynamics." (2025).[8][5][2][9][10][11] Link

  • MAT2A Inhibitors Patent: Google Patents.[12] "US11046691B1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2A inhibitors."[12] (2021).[11] Link

  • EGFR Kinase Inhibitors Review: MDPI. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." (2023).[4] Link

Sources

Foundational

Precision Analytics in Medicinal Chemistry: Molecular Weight and Formula Analysis of Thiazole Ethanamine Analogs

Executive Summary Thiazole ethanamine (2-(thiazol-2-yl)ethanamine) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in histamine H1/H2 receptor agonists, dopamine agonists (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole ethanamine (2-(thiazol-2-yl)ethanamine) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in histamine H1/H2 receptor agonists, dopamine agonists (e.g., Pramipexole), and tubulin polymerization inhibitors. The physicochemical duality of this moiety—combining the aromatic, electron-withdrawing thiazole ring with a flexible, basic ethanamine side chain—presents unique analytical challenges and opportunities.

This technical guide provides a rigorous framework for the molecular weight (MW) and formula analysis of these analogs. Moving beyond basic characterization, we establish a self-validating analytical protocol integrating High-Resolution Mass Spectrometry (HRMS) and isotopic fine structure analysis to ensure structural integrity during drug development cycles.

Part 1: Structural and Chemical Foundations

The Core Scaffold

The parent compound, 2-(thiazol-2-yl)ethanamine , consists of a five-membered 1,3-thiazole ring substituted at the C2 position with an aminoethyl chain.

  • Chemical Formula:

    
    
    
  • Molecular Weight (Average): 128.19 g/mol

  • Monoisotopic Mass: 128.0408 g/mol

Synthetic Context (Hantzsch Synthesis)

Understanding the synthesis is crucial for anticipating impurities. The standard Hantzsch Thiazole Synthesis involves the condensation of


-haloketones with thioamides.
  • Common Impurity: Uncyclized thioamide intermediates or dimerized byproducts.

  • Implication for MW Analysis: These impurities often differ by small mass units (e.g.,

    
     or 
    
    
    
    ), requiring high-resolution separation.

Part 2: Analytical Framework – Mass Spectrometry & Isotopic Logic

The "Sulfur Rule" and Isotopic Signatures

In the analysis of thiazole analogs, the sulfur atom is the primary diagnostic element. Unlike Carbon-13 (1.1% abundance), Sulfur-34 has a natural abundance of approximately 4.21% .

Diagnostic Protocol: When analyzing the Mass Spectrum (MS) of a candidate thiazole:

  • Identify the molecular ion

    
    .[1]
    
  • Examine the

    
     peak.[2]
    
  • Validation Rule: The

    
     peak intensity must be ~4.5% to 5.0% of the parent peak (accounting for 
    
    
    
    + contribution from
    
    
    ). If the
    
    
    peak is <1%, the thiazole ring is likely absent or the sulfur has been substituted.
Fragmentation Mechanics

The fragmentation of thiazole ethanamines follows specific energetic pathways useful for structural confirmation.

  • Pathway A: Side-Chain Cleavage (Inductive)

    • Loss of Ammonia (

      
      , -17 Da): Characteristic of primary amines.
      
    • 
      -Cleavage: Breaking the 
      
      
      
      bond between the thiazole ring and the ethyl chain (
      
      
      84 for the thiazole cation).
  • Pathway B: Ring Disintegration (RDA)

    • Retro-Diels-Alder (RDA) type collapse of the thiazole ring often yields

      
       (
      
      
      
      27) and
      
      
      fragments.

Part 3: Data Visualization & Comparative Analysis

Comparative Analog Table

The following table summarizes the theoretical mass values for the parent scaffold and common medicinal derivatives.

Table 1: Molecular Weight and Formula Analysis of Thiazole Ethanamine Analogs

Analog DescriptionMolecular FormulaMonoisotopic Mass (Da)Average MW ( g/mol )Key Fragment (

)
Diagnostic

%
Parent (Unsubstituted)

128.0408128.1984.0 (Thiazole+)~4.4%
4-Methyl Analog

142.0565142.2298.0 (Methylthiazole+)~4.5%
N-Methyl (Sidechain)

142.0565142.2284.0 (Thiazole+)~4.5%
4-Phenyl Analog

204.0721204.29160.0 (Phenylthiazole+)~4.8%
5-Chloro Analog

161.9997162.64118.0 (Chlorothiazole+)~36% (Cl isotope effect)

Note: The 5-Chloro analog demonstrates the "Cl + S" effect, where the


 peak becomes significantly larger (~36%) due to the 

contribution.

Part 4: Experimental Protocols

Self-Validating LC-MS Workflow

This protocol is designed to ensure >95% confidence in structural identity.

Reagents:

  • LC-MS Grade Acetonitrile (MeCN)

  • LC-MS Grade Water (

    
    )
    
  • Formic Acid (FA) - 0.1% v/v modifier

Instrumentation:

  • Agilent 1290 Infinity II LC coupled with 6545 Q-TOF (or equivalent).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of crude thiazole analog in 1 mL of 50:50 MeCN:

      
      .
      
    • Causality: High organic content ensures solubility of the aromatic ring, while water maintains ionization efficiency for the amine.

    • Filter through 0.22

      
       PTFE filter to remove particulate silica from synthesis.
      
  • Chromatographic Separation:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8

      
      ).
      
    • Gradient: 5% B to 95% B over 5 minutes (A: Water + 0.1% FA, B: MeCN + 0.1% FA).

    • Flow Rate: 0.4 mL/min.

  • Mass Detection (Q-TOF):

    • Mode: ESI Positive (

      
      ).
      
    • Mass Range: 50–1000

      
      .
      
    • Validation Check: Monitor the Lock Mass signal (e.g., purine or HP-0921) to ensure mass accuracy is within

      
       ppm.
      
  • Data Processing:

    • Extract Ion Chromatogram (EIC) for theoretical

      
      .
      
    • Integrate peak area.

    • Pass Criteria:

      • Mass Error:

        
         ppm.
        
      • Isotope Match Score:

        
         (confirms Sulfur presence).[3]
        
      • Retention Time: Consistent with calculated LogP.

Fragmentation Pathway Diagram (DOT)

ThiazoleFragmentation Parent Parent Ion [M+H]+ m/z 129 Step1 Inductive Cleavage (C-C Bond Break) Parent->Step1 Step2 Deamination (Loss of NH3) Parent->Step2 -17 Da RDA Retro-Diels-Alder (Ring Opening) Parent->RDA Frag3 Thiazole Cation m/z 84 Step1->Frag3 Loss of Ethanamine Frag2 Vinyl Thiazole Cation m/z 112 Step2->Frag2 Elimination Frag1 Thiazol-2-ylmethyl Cation m/z 98 Frag4 Thioformyl Ion [HCS]+ m/z 45 RDA->Frag4 Loss of HCN Frag5 Nitrile Fragment [R-CN]+ RDA->Frag5

Caption: Figure 1: Proposed Mass Spectrometry fragmentation pathways for 2-(thiazol-2-yl)ethanamine, highlighting inductive cleavage and Retro-Diels-Alder ring opening.

Analytical Validation Workflow (DOT)

ValidationWorkflow Crude Crude Synthesis Product LCMS LC-MS Screening (Q-TOF) Crude->LCMS Decision Pass Criteria: 1. Mass Error < 5ppm 2. Isotope Pattern Match LCMS->Decision Purification Prep-HPLC Purification Decision->Purification Pass Fail Re-Synthesis / Optimization Decision->Fail Fail (Wrong Mass/No Sulfur) NMR 1H/13C NMR Confirmation Purification->NMR Final Validated Lead Compound NMR->Final

Caption: Figure 2: Self-validating analytical workflow for thiazole ethanamine derivatives, ensuring rigorous quality control from crude synthesis to final lead.

Part 5: Future Outlook & Computational Integration

While experimental validation remains the gold standard, the integration of in silico prediction tools is transforming the analysis of thiazole ethanamines. Modern workflows now employ Density Functional Theory (DFT) to predict bond dissociation energies (BDE), allowing researchers to anticipate fragmentation patterns before MS analysis.

For drug development professionals, the shift is toward Automated Structure Verification (ASV) systems that simultaneously cross-reference HRMS formula data with NMR proton integrals, specifically looking for the characteristic deshielded thiazole protons (


 7.2–7.8 ppm).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121932, 2-(Thiazol-2-yl)ethanamine. Retrieved from [Link]

  • Mishra, K., et al. (2017). Thiazole: A Potent Scaffold in the Field of Medicinal Chemistry. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Chawla, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Amide coupling reaction conditions for 2-(Thiazol-2-ylmethoxy)ethanamine

This guide outlines the optimized amide coupling protocols for 2-(Thiazol-2-ylmethoxy)ethanamine , a bifunctional heterocyclic building block frequently employed as a linker in PROTACs, fragment-based drug discovery, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized amide coupling protocols for 2-(Thiazol-2-ylmethoxy)ethanamine , a bifunctional heterocyclic building block frequently employed as a linker in PROTACs, fragment-based drug discovery, and kinase inhibitor design.[1][2][3]

Executive Summary & Chemical Strategy

The Molecule: 2-(Thiazol-2-ylmethoxy)ethanamine[1][3][4]

  • Functional Class: Heterocyclic Ether Primary Amine.[3][4]

  • Key Reactivity: Primary amine (

    
    ).[1][3][4][5]
    
  • Structural Nuance: The thiazole ring contains a basic nitrogen (

    
    ), and the ether linkage adds rotational freedom and polarity.[2][5]
    

Strategic Considerations: The primary challenge with this substrate is not the coupling itself—primary amines are excellent nucleophiles—but the workup and purification .[4] The thiazole nitrogen is weakly basic.[3][4] If standard acidic workups (e.g., 1M HCl) are used to remove excess amine, the product may protonate at the thiazole ring and partition into the aqueous phase, leading to catastrophic yield loss.[5]

Recommendation: Use HATU for small-scale discovery chemistry due to its high reaction rate and tolerance of the ether linkage.[1][3][4] For scale-up (>1g), switch to T3P (Propylphosphonic anhydride) to simplify purification and avoid potential metal coordination issues associated with EDC.[1][4][5]

Pre-Reaction Analysis

PropertyValue (Approx.)Implication for Protocol
Amine

~9.5 – 10.0Requires basic buffer (DIPEA/TEA) to ensure nucleophilicity.[1][3][4]
Thiazole N

~2.5 – 3.0CRITICAL: Will protonate at pH < 3.[3][4] Avoid strong acid washes.[3]
Solubility Moderate (Polar Organic)Soluble in DMF, DMSO, DCM.[5] Salt forms are water-soluble.[1][3][4]
Stability Ether LinkageStable to standard coupling bases; avoid strong Lewis acids (e.g.,

).[2][4][5]

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale (10 mg – 500 mg), high-throughput synthesis, and valuable carboxylic acids.[1][2][5]

Reagents:

  • Carboxylic Acid (

    
     equiv)[4][5]
    
  • 2-(Thiazol-2-ylmethoxy)ethanamine (

    
     equiv)[1][3][4][5]
    
  • HATU (

    
     equiv)[4][5]
    
  • DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)[1][4][5]
    
  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[4][5]

Step-by-Step Workflow:

  • Activation: Charge a reaction vial with the Carboxylic Acid and HATU. Add anhydrous DMF.[3][4]

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2–5 minutes. The solution should turn yellow/orange (formation of the activated At-ester).[1][3]

  • Coupling: Add 2-(Thiazol-2-ylmethoxy)ethanamine (dissolved in minimal DMF) followed by the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • QC Check: Monitor by LC-MS.[1][3][4][6][7][8] Look for the disappearance of the acid peak and formation of

      
      .[5]
      
  • Quench: Dilute with Ethyl Acetate (EtOAc).

  • Workup (The "Thiazole Safe" Wash):

    • Wash organic layer with Saturated

      
        or 5% Citric Acid  (pH ~5).[3][4][5] Do not use 1M HCl.
      
    • Wash with Saturated

      
       (to remove unreacted acid/HATU byproducts).[3][4][5]
      
    • Wash with Brine.[3][4][7]

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Scale-Up" Method (T3P)

Best for: Gram-scale (>1 g), ease of purification, and "green" chemistry requirements.[1][2][5]

Reagents:

  • Carboxylic Acid (

    
     equiv)[4][5]
    
  • Amine (

    
     equiv)[4][5][8]
    
  • T3P (50% w/w in EtOAc or DMF) (

    
     equiv)[4][5]
    
  • Base: Pyridine (

    
    
    
    
    equiv) or TEA (
    
    
    equiv)[4][5]
  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)[1][3][4]

Step-by-Step Workflow:

  • Combine: Dissolve Carboxylic Acid and Amine in EtOAc.

  • Base: Add Pyridine. (Pyridine acts as both base and acylation catalyst).[4][5][8]

  • Coupling: Add T3P solution dropwise at

    
    , then allow to warm to RT.
    
  • Reaction: Stir for 2–12 hours. T3P kinetics are slower than HATU but cleaner.[3][4]

  • Workup:

    • Wash with water (

      
      ).[2][3][4][5] T3P byproducts are water-soluble.[1][3][4][7]
      
    • Wash with

      
       (removes unreacted acid).[3][4][5]
      
    • Wash with Brine, dry, and concentrate.[5][7]

    • Note: This method often yields product pure enough to bypass column chromatography.[3][4]

Visualization: Decision Logic & Workflow

AmideCoupling cluster_warning Critical Control Point Start Start: Select Reagents ScaleCheck Scale < 500mg? Start->ScaleCheck HATU Protocol A: HATU/DIPEA (High Yield, Fast) ScaleCheck->HATU Yes T3P Protocol B: T3P/Pyridine (Clean Profile) ScaleCheck->T3P No DMF Solvent: DMF HATU->DMF WorkupA Workup: Sat. NH4Cl (Avoid Strong Acid) DMF->WorkupA Product Final Amide Product WorkupA->Product EtOAc Solvent: EtOAc T3P->EtOAc WorkupB Workup: Water/NaOH Wash (Remove Byproducts) EtOAc->WorkupB WorkupB->Product

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale, highlighting the critical workup step for thiazole-containing amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product lost during acidic wash.[1][3][4]Check pH of aqueous layer. If pH < 3, the thiazole is protonated.[5] Basify aqueous layer to pH 8 and re-extract with DCM.[3]
Sluggish Reaction Steric hindrance on Carboxylic Acid.[3][4]Switch to Acid Chloride activation (Oxalyl Chloride/DMF cat.) or heat T3P reaction to

.[3][4][5]
Emulsion Amphiphilic nature of the linker.[4]Add a small amount of Methanol to the organic layer during extraction or filter through Celite.[4]
Side Product (+99 Da) N-acyl urea formation (if using EDC).[1][3][4][5]Switch to HATU or T3P which do not form stable N-acyl urea byproducts.[1][3][4]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Organic Process Research & Development, 20(2), 140–177.[5]

  • Valeur, E., & Bradley, M. (2009).[4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][4][5]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[2][4][5] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1][4][5] [4][5]

  • Organic Chemistry Portal. (n.d.).[2][3][4] Amide Synthesis (Coupling Reagents).

Sources

Application

Application Notes and Protocols for the Integration of 2-(Thiazol-2-ylmethoxy)ethanamine in PROTAC Linker Design

Introduction: The Critical Role of Linkers in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation mac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] While the selection of the POI and E3 ligase ligands is crucial for target engagement, the linker is far from a passive spacer. The composition, length, rigidity, and vectoral properties of the linker profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[1] Furthermore, the linker's physicochemical properties significantly impact the overall characteristics of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[3]

The rational design of PROTAC linkers is therefore a critical aspect of developing effective protein degraders. While polyethylene glycol (PEG) and simple alkyl chains have been commonly employed, there is a growing interest in more sophisticated linker architectures that can impart favorable properties to the final PROTAC molecule.[4] This has led to the exploration of linkers containing heterocyclic scaffolds, such as piperazine, piperidine, and triazoles, which can introduce a degree of rigidity and modulate the molecule's three-dimensional conformation.[1]

This document introduces a novel linker component, 2-(Thiazol-2-ylmethoxy)ethanamine , and provides detailed application notes and protocols for its incorporation into PROTAC linker design. The unique combination of a thiazole ring, an ether linkage, and a primary amine in this building block offers a compelling set of features to enhance PROTAC performance.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[5][6] Its prevalence stems from a combination of desirable properties:

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts resistance to metabolic degradation, a crucial attribute for maintaining the integrity of a PROTAC in a biological system.[6]

  • Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, potentially engaging in favorable interactions within the ternary complex to enhance its stability.

  • Rigidity and Conformational Control: The planar thiazole ring can introduce a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation conducive to ternary complex formation.[1]

  • Modulation of Physicochemical Properties: The thiazole moiety can influence the overall polarity and solubility of the PROTAC molecule.

2-(Thiazol-2-ylmethoxy)ethanamine: A Multifunctional Linker Building Block

The structure of 2-(Thiazol-2-ylmethoxy)ethanamine combines the benefits of the thiazole ring with other advantageous features for PROTAC linker design:

  • Ether Linkage: The ether group enhances the hydrophilicity of the linker compared to a simple alkyl chain, which can improve the aqueous solubility of the resulting PROTAC.[1] Ether linkages are also generally more metabolically stable than ester or amide bonds.

  • Primary Amine Handle: The terminal primary amine provides a versatile and readily reactive functional group for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation.[7]

The combination of these features in a single, compact building block makes 2-(Thiazol-2-ylmethoxy)ethanamine an attractive candidate for constructing novel and effective PROTACs.

Experimental Protocols

Protocol 1: Proposed Synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine Dihydrochloride

While not commercially available as a standard catalog item, 2-(Thiazol-2-ylmethoxy)ethanamine can be synthesized through a straightforward multi-step procedure. The following protocol outlines a proposed synthetic route, starting from commercially available 2-thiazolemethanol.

Materials:

  • 2-Thiazolemethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Boc-amino)ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: O-Alkylation. a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to 0 °C in an ice bath. b. Carefully add sodium hydride (1.2 equivalents) to the cooled THF. c. Slowly add a solution of 2-thiazolemethanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension. d. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. e. In a separate flask, dissolve 2-(Boc-amino)ethyl bromide (1.1 equivalents) in anhydrous DMF. f. Add the solution of 2-(Boc-amino)ethyl bromide to the reaction mixture dropwise. g. Heat the reaction to 60 °C and stir overnight. h. Monitor the reaction progress by thin-layer chromatography (TLC). i. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. j. Extract the aqueous layer with ethyl acetate (3x). k. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. l. Purify the crude product by silica gel column chromatography to obtain Boc-protected 2-(thiazol-2-ylmethoxy)ethanamine.

  • Step 2: Boc-Deprotection. a. Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM). b. Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane (e.g., 10 equivalents) to the solution at 0 °C. c. Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Triturate the residue with diethyl ether to precipitate the product as the corresponding salt (TFA or HCl salt). f. Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-(Thiazol-2-ylmethoxy)ethanamine as a salt.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Incorporation of 2-(Thiazol-2-ylmethoxy)ethanamine into a PROTAC Linker

This protocol describes the general procedure for coupling the synthesized 2-(Thiazol-2-ylmethoxy)ethanamine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) using standard amide bond formation chemistry.

Materials:

  • 2-(Thiazol-2-ylmethoxy)ethanamine salt (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC for purification

Procedure:

  • Amide Coupling Reaction. a. In a round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF. b. Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 3.0 equivalents) to the solution. c. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. d. Add a solution of 2-(Thiazol-2-ylmethoxy)ethanamine salt (1.1 equivalents) and additional organic base (1.1 equivalents, if starting from the salt) in anhydrous DMF. e. Stir the reaction mixture at room temperature overnight. f. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification. a. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x). b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Further Elongation and Final PROTAC Assembly:

The resulting E3 ligase ligand-linker conjugate now possesses a thiazole moiety. The thiazole ring itself can be further functionalized if desired, or more commonly, the linker can be extended from another point on the E3 ligase ligand or by modifying the initial linker building block. The final step involves coupling this intermediate to the POI ligand using an appropriate chemical reaction, which will depend on the functional groups present on both components.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand Ternary_Complex POI-PROTAC-E3 Ligase POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin Ubiquitination Ubiquitinated POI Ub->Ubiquitination Proteasome Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Recycled Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->Proteasome Degradation Linker_Structure cluster_0 2-(Thiazol-2-ylmethoxy)ethanamine Structure Thiazole Thiazole Ring (Rigidity, H-bonding) Ether Ether Linkage (Solubility, Stability) Thiazole->Ether methoxy Amine Primary Amine (Conjugation Handle) Ether->Amine ethan Synthesis_Workflow Start 2-Thiazolemethanol Step1 O-Alkylation with Boc-protected aminoethyl bromide Start->Step1 Intermediate Boc-protected Linker Step1->Intermediate Step2 Boc-Deprotection Intermediate->Step2 Product 2-(Thiazol-2-ylmethoxy)ethanamine Step2->Product Step3 Amide Coupling with E3 Ligand-COOH Product->Step3 Final_Intermediate E3 Ligand-Linker Step3->Final_Intermediate Step4 Coupling with POI Ligand Final_Intermediate->Step4 PROTAC Final PROTAC Step4->PROTAC

Figure 3: Proposed workflow for the synthesis and incorporation of the novel linker.

Data Summary

PropertyRationale for Inclusion in PROTAC LinkerReference
Thiazole Ring Provides metabolic stability, potential for hydrogen bonding, and conformational rigidity.
Ether Linkage Increases hydrophilicity and solubility compared to alkyl chains; generally good metabolic stability.
Primary Amine Serves as a versatile and reactive handle for conjugation to POI or E3 ligase ligands.

Conclusion and Future Perspectives

The rational design of linkers is paramount to unlocking the full therapeutic potential of PROTACs. The novel building block, 2-(Thiazol-2-ylmethoxy)ethanamine, offers a unique combination of a privileged heterocyclic scaffold, a solubilizing ether group, and a reactive amine handle. Its incorporation into PROTAC linkers has the potential to yield degraders with improved physicochemical properties and enhanced biological activity. The protocols provided herein offer a roadmap for the synthesis and integration of this promising new linker component. Further studies will be necessary to fully elucidate the structure-activity relationships of PROTACs containing this moiety and to explore its utility across a range of protein targets and E3 ligases.

References

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). National Center for Biotechnology Information.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). DergiPark.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). ePrints Soton.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information.
  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023, May 10). MDPI.
  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025, September 4). MDPI.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022, December 1). eScholarship.org.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing.
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing.
  • An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation. (n.d.). Benchchem.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). National Center for Biotechnology Information.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.

Sources

Method

Solid-Phase Synthesis of Thiazole Ether Amines: An Application Guide for Drug Discovery

Introduction: The Significance of Thiazole Ether Amines in Medicinal Chemistry The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiazole Ether Amines in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of agents targeting a wide array of diseases, including cancers, and inflammatory and infectious conditions.[3][4] The incorporation of an ether amine side chain onto the thiazole nucleus introduces a versatile pharmacophoric element that can enhance solubility, modulate biological activity, and provide a vector for further functionalization. This combination of a rigid aromatic core with a flexible, functionalized side chain makes thiazole ether amines a compelling class of molecules for the construction of combinatorial libraries aimed at identifying novel drug candidates.

Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of molecular libraries.[5] By anchoring a starting material to a solid support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process.[5] This guide provides a detailed protocol for the solid-phase synthesis of thiazole ether amines, leveraging the robustness of the Hantzsch thiazole synthesis and the efficiency of the Mitsunobu reaction for on-resin etherification.

This application note is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step methodology, from resin preparation to final product characterization, and provides insights into the rationale behind key experimental choices.

Overall Synthetic Strategy

The solid-phase synthesis of thiazole ether amines is a multi-step process that begins with the immobilization of a suitable building block onto a solid support. The core thiazole ring is then constructed on the resin, followed by the introduction of the ether amine side chain. The final product is then cleaved from the support and purified.

G cluster_0 Resin Preparation cluster_1 On-Resin Thiazole Synthesis cluster_2 On-Resin Etherification cluster_3 Deprotection and Cleavage Resin Merrifield Resin Thioacetamide_loading Thioacetamide Loading Resin->Thioacetamide_loading NaH, DMF Thioacetamide_resin Thioacetamide Resin Thioacetamide_loading->Thioacetamide_resin Hydroxythiazole_resin Hydroxythiazole Resin Thioacetamide_resin->Hydroxythiazole_resin Ethyl bromopyruvate, DIEA, DMF Hydroxythiazole_resin_2 Hydroxythiazole Resin Hydroxythiazole_resin->Hydroxythiazole_resin_2 Protected_ether_amine_resin Protected Thiazole Ether Amine Resin Hydroxythiazole_resin_2->Protected_ether_amine_resin Boc-aminoethanol, PPh3, DIAD, THF (Mitsunobu Reaction) Protected_ether_amine_resin_2 Protected Thiazole Ether Amine Resin Protected_ether_amine_resin->Protected_ether_amine_resin_2 Deprotected_resin Deprotected Resin Protected_ether_amine_resin_2->Deprotected_resin TFA, DCM Final_Product Final Thiazole Ether Amine Deprotected_resin->Final_Product TFA, TIS, H2O (Cleavage)

Figure 1: Overall workflow for the solid-phase synthesis of thiazole ether amines.

Detailed Protocols

Part 1: Resin Preparation and Thioacetamide Loading

The choice of solid support is critical for the success of solid-phase synthesis. Merrifield resin, a chloromethylated polystyrene support, is a versatile and commonly used resin for the immobilization of nucleophiles.

Protocol 1: Loading of Thioacetamide onto Merrifield Resin

  • Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Thioacetamide Solution Preparation: In a separate flask, dissolve thioacetamide (0.375 g, 5.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: To the thioacetamide solution, add sodium hydride (60% dispersion in mineral oil, 0.20 g, 5.0 mmol) portion-wise at 0 °C. Stir for 30 minutes at 0 °C. Rationale: Deprotonation of thioacetamide generates a potent nucleophile for attachment to the resin.

  • Resin Attachment: Add the thioacetamide anion solution to the swollen Merrifield resin. Shake the mixture at room temperature for 24 hours.

  • Washing: Drain the reaction solvent and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Part 2: On-Resin Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for the formation of the thiazole ring from a thioamide and an α-haloketone.[6]

Protocol 2: On-Resin Synthesis of Hydroxythiazole

  • Resin Swelling: Swell the thioacetamide-loaded resin (1 g) in anhydrous DMF (10 mL) for 1 hour.

  • Reagent Addition: Add ethyl bromopyruvate (0.975 g, 5.0 mmol) and N,N-diisopropylethylamine (DIEA, 0.87 mL, 5.0 mmol) to the resin suspension. Rationale: DIEA acts as a non-nucleophilic base to neutralize the HBr generated during the reaction.

  • Reaction: Shake the mixture at 60 °C for 12 hours.

  • Washing: Drain the solvent and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum. At this stage, a small sample of the resin can be cleaved to confirm the formation of the 2-hydroxy-4-methylthiazole.

G Resin_Thioacetamide Resin-S-C(=NH)-CH3 Hydroxythiazole_Resin Resin-Thiazole-OH Resin_Thioacetamide->Hydroxythiazole_Resin DIEA, DMF, 60°C Ethyl_Bromopyruvate + Br-CH2-C(=O)-COOEt Ethyl_Bromopyruvate->Hydroxythiazole_Resin

Figure 2: On-resin Hantzsch synthesis of the hydroxythiazole intermediate.

Part 3: On-Resin Mitsunobu Etherification

The Mitsunobu reaction is a powerful tool for the formation of C-O bonds, particularly for the synthesis of ethers from alcohols and acidic nucleophiles.[7][8][9] Its adaptation to solid-phase synthesis allows for the efficient introduction of the ether amine side chain.[10]

Protocol 3: On-Resin Synthesis of the Thiazole Ether Amine

  • Resin Swelling: Swell the hydroxythiazole resin (1 g) in anhydrous tetrahydrofuran (THF, 10 mL) for 1 hour.

  • Reagent Solution Preparation: In a separate flask, dissolve N-Boc-2-aminoethanol (0.805 g, 5.0 mmol) and triphenylphosphine (1.31 g, 5.0 mmol) in anhydrous THF (5 mL).

  • Reaction Initiation: Cool the resin suspension to 0 °C and add the reagent solution.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 0.98 mL, 5.0 mmol) dropwise to the reaction mixture at 0 °C. Rationale: DIAD and triphenylphosphine form a phosphonium salt intermediate that activates the alcohol for nucleophilic attack.

  • Reaction: Allow the reaction to warm to room temperature and shake for 16 hours.

  • Washing: Drain the solvent and wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Part 4: Deprotection, Cleavage, and Purification

The final steps involve the removal of the Boc protecting group from the amine and the cleavage of the final product from the solid support. Trifluoroacetic acid (TFA) is a strong acid commonly used for both Boc deprotection and cleavage from many resins.[11][12]

Protocol 4: Deprotection and Cleavage

  • Boc Deprotection: Treat the resin with a solution of 20% TFA in DCM (10 mL) for 30 minutes at room temperature. Repeat this step once more.

  • Washing: Wash the resin with DCM (3 x 10 mL) and methanol (3 x 10 mL).

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours. Rationale: TIS acts as a scavenger to trap any reactive carbocations that may form during cleavage.

  • Product Collection: Filter the resin and collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the desired thiazole ether amine.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Quantitative Data Summary

StepReagentEquivalentsSolventTemperature (°C)Time (h)
Thioacetamide Loading Thioacetamide, NaH5.0DMF2524
Hantzsch Synthesis Ethyl bromopyruvate, DIEA5.0DMF6012
Mitsunobu Etherification N-Boc-2-aminoethanol, PPh3, DIAD5.0THF0 to 2516
Boc Deprotection 20% TFA in DCM-DCM250.5 x 2
Cleavage 95% TFA, 2.5% TIS, 2.5% H2O--252

Table 1: Summary of reaction conditions for the solid-phase synthesis of a model thiazole ether amine.

Troubleshooting and Key Considerations

  • Incomplete Reactions: Monitor reaction completion using a small aliquot of resin and a suitable analytical technique (e.g., cleavage and LC-MS analysis). If incomplete, extend the reaction time or increase the reagent equivalents.

  • Resin Swelling: Proper swelling of the resin is crucial for reaction efficiency.[13] Ensure the chosen solvent is appropriate for the resin type.

  • Mitsunobu Reaction Byproducts: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) are in the solution phase and are easily washed away from the resin-bound product.

  • Cleavage Cocktail: The composition of the cleavage cocktail may need to be optimized depending on the specific functionalities present in the target molecule.

Conclusion

This application note provides a robust and adaptable protocol for the solid-phase synthesis of thiazole ether amines. By combining the classical Hantzsch thiazole synthesis with the on-resin Mitsunobu reaction, this methodology allows for the efficient construction of diverse libraries of these medicinally important compounds. The detailed step-by-step instructions and explanations of the underlying chemical principles are intended to empower researchers in their drug discovery efforts.

References

  • Rano, T. A., & Chapman, K. T. (1995). Solid phase synthesis of aryl ethers via the mitsunobu reaction. Tetrahedron Letters, 36(22), 3789-3792. [Link]

  • Ma, X., Shi, R., Zhang, B., & Yan, B. (2009). Kinetics of resin-supported Mitsunobu esterification and etherification reactions. Journal of combinatorial chemistry, 11(3), 438–445. [Link]

  • Möbius, L., & Zlinsky, V. (2012). From Liquid to Solid-State Fluorescence: Tricyclic Lactones Based on 4-Hydroxy-1,3-thiazoles. European Journal of Organic Chemistry, 2012(23), 4429-4435. [Link]

  • Ma, X., Shi, R., Zhang, B., & Yan, B. (2009). Kinetics of Resin-Supported Mitsunobu Esterification and Etherification Reactions. Journal of Combinatorial Chemistry, 11(3), 438-445. [Link]

  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Mitsunobu reaction. In Wikipedia. [Link]

  • Wikipedia. (2024). Solid-phase synthesis. In Wikipedia. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of antiviral agents. European journal of medicinal chemistry, 97, 699–718.
  • Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(8), 2123-2132.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]

  • Tarbell, D. S., & Harnish, D. P. (1951). The Cleavage of Ethers. Chemical Reviews, 49(1), 1-100.
  • Al-qubaisi, A. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Freeman, J. H., & Edelman, L. E. (1958). U.S. Patent No. 2,840,542. Washington, DC: U.S.
  • Zhang, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 247, 115042. [Link]

  • Kerru, N., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(8), 3568-3580.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • Tsolerantou, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5448. [Link]

  • Yan, B. (1998). The properties of resin supports and their effects on solid-phase organic synthesis. Combinatorial chemistry & high throughput screening, 1(4), 215–229. [Link]

  • Patek, M., et al. (1996). Solid-Phase Synthesis of 2-Aminothiazoles. Tetrahedron Letters, 37(48), 8641-8644.
  • Lee, T., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)

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Application

Application Note: Protecting Group Strategies for 2-(Thiazol-2-ylmethoxy)ethanamine Synthesis

Executive Summary The synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine involves linking a thiazole-methanol moiety to an ethylamine chain via an ether bond. This structural motif is increasingly relevant in fragment-based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine involves linking a thiazole-methanol moiety to an ethylamine chain via an ether bond. This structural motif is increasingly relevant in fragment-based drug discovery (FBDD), particularly for H2-receptor antagonists and kinase inhibitors where the thiazole ring acts as a bioisostere for pyridine or imidazole.

The primary synthetic challenge lies in the chemoselective formation of the ether linkage without alkylating the primary amine or quaternizing the thiazole nitrogen. This necessitates a robust amine protecting group (PG) strategy.[1]

This guide details two validated protocols:

  • Protocol A (Gold Standard): A Boc-mediated Williamson ether synthesis designed for scalability and ease of purification.

  • Protocol B (Alternative): A Phthalimide strategy for substrates sensitive to acidic deprotection conditions.

Strategic Analysis of Protecting Groups[1]

The choice of protecting group is dictated by the stability of the thiazole ring and the conditions required for ether formation (typically strong bases like NaH).

Protecting GroupStability to Base (NaH)Deprotection ConditionCompatibility with ThiazoleVerdict
Boc (tert-Butyloxycarbonyl) High Acid (TFA or HCl)Excellent. Thiazoles are basic but stable to TFA.Primary Choice
Cbz (Carboxybenzyl) HighH₂ / Pd-CPoor. Thiazole sulfur poisons Pd catalysts, preventing hydrogenolysis.Avoid
Phthalimide HighHydrazine (

)
Good. Useful if acidic deprotection must be avoided.Secondary Choice
Fmoc LowPiperidine (Base)Poor. Unstable to NaH during ether synthesis.Avoid
Decision Matrix

The following logic flow illustrates the selection process for this specific scaffold.

PG_Selection Start Start: Select PG for Thiazole-Amine Synthesis Q1 Is the substrate sensitive to strong bases (NaH)? Start->Q1 Q2 Is the substrate sensitive to strong acids (TFA/HCl)? Q1->Q2 No Alt Consider Silyl Ethers or Mitsunobu Reaction Q1->Alt Yes Boc STRATEGY A: Boc Protection (Best Balance of Stability/Ease) Q2->Boc No Phth STRATEGY B: Phthalimide (Hydrazine Deprotection) Q2->Phth Yes

Figure 1: Decision matrix for selecting amine protecting groups in the presence of thiazole rings.

Protocol A: The Boc Strategy (Recommended)

This route utilizes N-Boc-2-bromoethylamine and 2-(hydroxymethyl)thiazole . The Boc group renders the amine non-nucleophilic and stable to the sodium hydride (NaH) required to generate the thiazole alkoxide.

Reaction Scheme
  • Coupling:

    
    
    
  • Alkylation:

    
    
    
  • Deprotection:

    
    
    
Materials
  • 2-(Hydroxymethyl)thiazole (1.0 eq)

  • N-Boc-2-bromoethylamine (1.2 eq) [CAS: 39684-83-0]

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq) - Catalyst

  • Anhydrous DMF or THF

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

Step-by-Step Procedure
Step 1: Williamson Ether Formation[2]
  • Setup: Flame-dry a two-neck round-bottom flask under nitrogen atmosphere.

  • Solubilization: Dissolve 2-(hydroxymethyl)thiazole (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.5 eq) portion-wise. Evolution of

    
     gas will occur.[2] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
    
  • Addition: Add N-Boc-2-bromoethylamine (1.2 eq) dissolved in a minimal amount of DMF. Add TBAI (0.1 eq) to catalyze the reaction via the Finkelstein mechanism (in situ conversion of Br to I).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually appears as a higher Rf spot compared to the starting alcohol.

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Step 2: Acidic Deprotection[3]
  • Dissolution: Dissolve the purified Boc-intermediate in DCM (0.1 M).

  • Cleavage: Add TFA (20% v/v final concentration). Stir at room temperature for 1–2 hours.

    • Note: Thiazoles are stable to TFA. However, the nitrogen in the thiazole ring will be protonated, forming a di-salt (amine + thiazole).

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove trace TFA.

  • Free Basing (Optional): If the free amine is required, dissolve the residue in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated

    
     and extract into DCM (requires careful handling due to water solubility of the product).
    

Protocol B: The Phthalimide Strategy (Alternative)

Use this route if the Boc-protected bromide undergoes elimination (forming vinyl species) or if the final product is extremely acid-sensitive.

Materials
  • 2-(Chloromethyl)thiazole (generated from alcohol via

    
     or commercial)
    
  • N-(2-Hydroxyethyl)phthalimide (1.0 eq)

  • Sodium Hydride (NaH)[2][4]

  • Hydrazine Monohydrate (

    
    )
    
Step-by-Step Procedure
  • Alkylation: React N-(2-Hydroxyethyl)phthalimide with NaH in DMF to form the alkoxide.

  • Coupling: Add 2-(chloromethyl)thiazole dropwise at 0°C. Stir at RT for 12 hours.

    • Why this direction? N-(2-Hydroxyethyl)phthalimide is a primary alcohol and a good nucleophile. 2-(chloromethyl)thiazole is a highly reactive electrophile.

  • Deprotection (Gabriel Synthesis):

    • Dissolve the intermediate in Ethanol.

    • Add Hydrazine Monohydrate (3.0 eq).

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the precipitate, and concentrate the filtrate to obtain the amine.

Analytical Validation (QC)

Upon synthesis, the product must be validated. The following NMR signatures confirm the structure.

Proton EnvironmentApprox. Chemical Shift (¹H NMR,

or

)
Multiplicity
Thiazole C4-H 7.70 – 7.80 ppmDoublet (small coupling)
Thiazole C5-H 7.30 – 7.40 ppmDoublet (small coupling)
Ether

(Thiazole-side)
4.80 – 4.90 ppmSinglet
Ether

(Ethyl-side)
3.70 – 3.80 ppmTriplet
Amine

3.10 – 3.20 ppmTriplet
Workflow Visualization

Synthesis_Workflow Reactants 2-(Hydroxymethyl)thiazole + N-Boc-2-bromoethylamine Step1 Etherification (NaH, DMF, TBAI) Reactants->Step1 Interm Boc-Protected Ether (Stable Intermediate) Step1->Interm Step2 Deprotection (TFA/DCM) Interm->Step2 Product 2-(Thiazol-2-ylmethoxy)ethanamine (TFA Salt) Step2->Product

Figure 2: Synthetic workflow for the Boc-mediated route.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water/moisture to produce flammable hydrogen gas. Use only in dry solvents under inert atmosphere.

  • Thiazoles: Many thiazole derivatives are biologically active. Handle with gloves and in a fume hood.

  • 2-(Chloromethyl)thiazole (if used): A potent vesicant and lachrymator. Avoid skin contact.

  • TFA: Corrosive and volatile. Use in a fume hood.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition.[5][6][7] Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.[5] (Standard reference for Boc/Phthalimide stability).

  • The Williamson Ether Synthesis . Master Organic Chemistry. (Mechanism and conditions for ether formation).

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues . National Institutes of Health (PMC). (Validates stability of thiazoles to TFA deprotection).

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. (Detailed Boc deprotection protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH Conditions for Thiazole Amine Extraction

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you frequently encounter challenges when isolating heterocyclic amines from complex reaction matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you frequently encounter challenges when isolating heterocyclic amines from complex reaction matrices. Thiazole amines, due to their unique electronic structures and basicity, require precise pH control during liquid-liquid extraction (LLE).

This guide abandons generic advice in favor of mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure you achieve high-purity recovery on the first attempt.

Core Principles: The Causality of pH in Thiazole Extraction

To successfully extract a thiazole amine, you must manipulate its ionization state. The fundamental principle governing this phase transfer is the Henderson-Hasselbalch equation.

For example, 2-aminothiazole has a well-documented pKa of 5.36 (1)[1].

  • Protonated State (Aqueous Soluble): When the pH is at least two units below the pKa (pH < 3.36), >99% of the amine is protonated, forming a highly water-soluble salt.

  • Deprotonated State (Organic Soluble): When the pH is at least two units above the pKa (pH > 7.36), >99% of the amine exists as a neutral free base, which readily partitions into organic solvents.

This pKa differential is your most powerful purification tool. Because typical aliphatic amines have much higher pKa values (~10.0), you can achieve selective separation of target amines from continuous processes or batch mixtures using strictly controlled pH boundaries (2)[2].

Quantitative Partitioning Data

To facilitate rapid experimental design, refer to the following physiochemical summary for target compounds versus common impurities.

Compound ClassTypical pKaOptimal Aqueous Wash pHOptimal Organic Extraction pHPartitioning Behavior
Thiazole Amines (e.g., 2-aminothiazole)~5.0 - 5.5< 3.08.0 - 8.5Highly water-soluble at low pH; organic-soluble at moderate basicity.
Aliphatic Amines (Impurities)~10.0 - 10.5< 8.0> 12.0Remains protonated (water-soluble) at pH 8.0, allowing selective removal.
Neutral Organics (Starting Materials)N/AN/AAnyAlways organic-soluble; removed during the initial acidic wash.
Workflow Visualization

The following diagram illustrates the logical flow of a pH-guided extraction, designed to isolate thiazole amines from both neutral and highly basic impurities.

G A Crude Mixture (Thiazole Amine + Impurities) B Acidify (pH < 3.0) Protonates all amines A->B C Organic Wash Removes neutral impurities B->C D Basify to pH 8.0 - 8.5 Deprotonates Thiazole Amine ONLY C->D E Organic Extraction (DCM) Targets neutral Thiazole Amine D->E F Pure Thiazole Amine (Organic Phase) E->F

Figure 1: pH-guided selective liquid-liquid extraction workflow for thiazole amines.

Validated Step-by-Step Methodology: Selective LLE Protocol

This protocol is designed as a self-validating system: if your target mass is missing at the end of the procedure, the pH checks at Steps 1 and 3 will immediately identify exactly where the partition failed.

  • Step 1: Initial Dissolution & Acidification Suspend the crude reaction mixture in an equal volume of distilled water and an organic solvent (e.g., dichloromethane). Slowly add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches a stable pH of 1.0 - 2.0. Causality: This forces all basic amines (both the target thiazole and aliphatic impurities) into the aqueous layer as water-soluble chloride salts.

  • Step 2: Neutral Impurity Wash Separate the layers. Discard the organic layer (which now contains unreacted neutral starting materials and non-basic byproducts). Wash the aqueous layer once more with fresh organic solvent to ensure the complete removal of lipophilic neutrals.

  • Step 3: Selective Basification (Critical Step) Cool the aqueous layer in an ice bath, as neutralization is exothermic. Slowly add 1M NaOH until the pH reaches exactly 8.0 - 8.5. Causality: At pH 8.5, the thiazole amine (pKa ~5.4) is >99.9% deprotonated and becomes lipophilic. Conversely, stronger aliphatic amines (pKa ~10) remain protonated and trapped in the aqueous phase.

  • Step 4: Target Extraction Extract the aqueous layer 3 times with fresh dichloromethane, a standard solvent for nitrogenous heterocycles (3)[3]. Combine the organic extracts.

  • Step 5: Drying and Concentration Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure thiazole amine.

Troubleshooting Guides & FAQs

Q: Why am I getting poor recovery of my thiazole amine in the final organic phase? A: There are two primary causes for this failure:

  • Inadequate pH adjustment: If the pH is too low (e.g., pH 6.0), a significant fraction of the amine remains protonated. Ensure the pH is strictly ≥ 8.0.

  • High aqueous solubility: Some lower-molecular-weight thiazole amines are highly polar even in their neutral state. Solution: Implement a "salting out" procedure. Saturate the aqueous layer with NaCl before the final extraction. This increases the ionic strength of the water, drastically reducing the solubility of the neutral organic amine and driving it into the organic phase—a technique heavily utilized in successive pH-induced homogenous extractions (4)[4].

Q: My final product is contaminated with aliphatic amine byproducts. How did this happen? A: You likely over-basified the solution in Step 3. If you add excess NaOH and push the pH to 12.0 or higher, you will deprotonate both the thiazole amine and the aliphatic amine impurities. Both will then partition into the organic phase. Solution: Restart the extraction by dissolving the contaminated mixture in 1M HCl, and carefully titrate the pH back to exactly 8.0 - 8.5.

Q: A stubborn emulsion forms during the extraction step. How can I break it? A: Thiazole amines can act as weak surfactants, especially if the pH is hovering near their pKa (the buffering region), where both charged and neutral species coexist. Solution: First, verify that the pH is definitively outside the buffering region (pKa ± 1). If the emulsion persists, do not add more solvent. Instead, filter the entire biphasic mixture through a pad of Celite, or transfer it to a centrifuge tube and spin at 3000 rpm for 5 minutes to mechanically force phase separation.

References
  • 2-Aminothiazole 96-50-4 wiki Source: GuideChem URL
  • Source: National Institutes of Health (NIH)
  • Source: Reaction Chemistry & Engineering (RSC Publishing)
  • Method for Determining Nitrogenous Heterocycle Compounds in Wine Source: ACS Publications URL

Sources

Optimization

Minimizing side reactions in thiazole-methoxy linker synthesis

Introduction: The "Ambident" Challenge In the synthesis of PROTACs and kinase inhibitors, the thiazole-methoxy linker (Thiazole-O-Linker) is a critical structural motif. However, it presents a deceptive synthetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ambident" Challenge

In the synthesis of PROTACs and kinase inhibitors, the thiazole-methoxy linker (Thiazole-O-Linker) is a critical structural motif. However, it presents a deceptive synthetic challenge. The precursor, 2-hydroxythiazole, exists in a tautomeric equilibrium heavily favoring the lactam (2-thiazolone) form.

Attempts to attach a linker via standard alkylation (e.g., Williamson ether synthesis) often result in N-alkylation (the thermodynamic trap) rather than the desired O-alkylation . Furthermore, the thiazole ring itself is sensitive to oxidative stress and polymerization during formation.

This guide provides the protocols to bypass these energetic traps and ensure structural integrity.

Critical Workflow: Solving the N- vs. O-Alkylation Problem

The Problem: Tautomeric Ambiguity

When you treat "2-hydroxythiazole" with a base and an alkyl halide, the nitrogen atom is often the softer, more accessible nucleophile. This leads to the formation of N-alkylated byproducts (lactams), which are often inseparable from the desired product by standard chromatography.

The Solution: Two Validated Pathways

We recommend Pathway A (S_NAr Displacement) as the primary method due to its robustness. Pathway B (Silver-Mediated Alkylation) is the alternative if the thiazole ring is already fully elaborated.

Pathway A: The S_NAr Displacement (Recommended)

Instead of alkylating a hydroxy-thiazole, use a 2-halothiazole and displace it with the linker's alcohol group. This effectively removes the nitrogen nucleophile from the equation.

  • Substrate: 2-Bromo- or 2-Chlorothiazole.

  • Reagent: Linker-OH + Strong Base (NaH or KOtBu).

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[1][2]

  • Why it works: The electronegative nitrogen in the thiazole ring activates the C-2 position for nucleophilic attack, similar to a pyridine or nitrobenzene system.

Pathway B: Silver-Mediated "Sepp's Rule" Alkylation

If you must alkylate a 2-hydroxythiazole, you must use Silver Carbonate (Ag₂CO₃) .

  • Mechanism: Ag⁺ coordinates to the "soft" nitrogen or the leaving group halide, blocking the N-site and forcing the "hard" oxygen nucleophile to attack the alkylating agent (HSAB Theory).

Visualization: The Regioselectivity Decision Tree

ThiazoleAlkylation Start Target: Thiazole-O-Linker Precursor Starting Material? Start->Precursor Hydroxy 2-Hydroxythiazole (Lactam Tautomer) Precursor->Hydroxy Available Halo 2-Halo-Thiazole (Br/Cl) Precursor->Halo Preferred StandardBase Standard Base (NaH, K2CO3, Cs2CO3) Hydroxy->StandardBase Williamson Conditions SilverBase Silver Salts (Ag2CO3 / Benzene or Toluene) Hydroxy->SilverBase Sepp's Rule Alkoxide Linker-Alkoxide (Linker-OH + NaH) Halo->Alkoxide S_NAr Reaction N_Product N-Alkylated Product (Undesired Lactam) StandardBase->N_Product Thermodynamic Control (Major Product) O_Product O-Alkylated Product (Desired Ether) SilverBase->O_Product Kinetic/Coordination Control Alkoxide->O_Product High Specificity

Figure 1: Decision logic for preventing N-alkylation. Pathway Green (Halo-thiazole) is most robust; Pathway Yellow (Silver salts) is required if starting from hydroxy-species.

Troubleshooting Guide: Hantzsch Synthesis & Stability

If you are building the thiazole ring from scratch (Hantzsch Synthesis) before attaching the linker, specific side reactions can degrade your yield.

Side Reaction A: Polymerization of α-Haloketones

Symptoms: Reaction mixture turns into a black tar; low yield; difficult workup. Cause: α-Haloketones are highly reactive lachrymators that self-condense or polymerize in the presence of strong acid/heat. Fix:

  • Temperature: Do not add the thioamide to the haloketone at reflux. Perform the addition at 0°C to RT , then slowly warm to reflux only if necessary.

  • Scavengers: Use a mild base (NaHCO₃) or perform the reaction in ethanol with molecular sieves to absorb the HBr/HCl generated, preventing acid-catalyzed polymerization.

Side Reaction B: Sulfur Oxidation

Symptoms: M+16 or M+32 peaks in LCMS (Sulfoxide/Sulfone formation). Cause: Thiazoles are electron-rich.[3] If your linker synthesis involves oxidation steps (e.g., Jones oxidation, mCPBA) after the thiazole is attached, the sulfur will oxidize. Fix:

  • Order of Operations: Perform all oxidation steps on the linker before attaching it to the thiazole.

  • Protection: If post-attachment oxidation is unavoidable, use Oxone at controlled pH, but be aware that the thiazole lone pair is susceptible.

Experimental Protocols

Protocol 1: The S_NAr "Gold Standard" (2-Chlorothiazole Displacement)

Best for: Creating stable Thiazole-O-Linker bonds without N-alkylation byproducts.

  • Preparation: In a flame-dried flask under Argon, dissolve the Linker-Alcohol (1.2 equiv) in anhydrous THF or DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.3 equiv) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

  • Displacement: Add 2-Chlorothiazole (1.0 equiv) (or 2-Bromothiazole) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Note: If the thiazole is electron-rich (has alkyl groups), heat to 60°C may be required.

    • Catalysis: If reaction is sluggish, add 10 mol% 18-crown-6 (if in THF) or switch to Cs₂CO₃ in DMF at 80°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with water (x3) to remove DMF.

Protocol 2: Ag₂CO₃-Mediated Alkylation

Best for: Substrates where 2-hydroxythiazole is the only available starting material.

  • Solvent System: Use non-polar, aprotic solvents. Benzene (classic) or Toluene (safer alternative). Avoid DMF/DMSO as they promote N-alkylation.

  • Mixture: Suspend 2-Hydroxythiazole (1.0 equiv) and Ag₂CO₃ (1.5 - 2.0 equiv) in Toluene.

  • Addition: Add the Linker-Halide (Alkyl Iodide preferred, 1.2 equiv).

  • Conditions: Heat to reflux in the dark (wrap flask in foil). Silver salts are photosensitive.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

  • Purification: The filtrate contains the O-alkylated product.

Comparative Data: Base Selection Impact

The choice of base dramatically shifts the Regioselective Ratio (O vs. N).

Base / ConditionsSolventMajor ProductO:N Ratio (Approx)Notes
NaH / K₂CO₃ DMF/THFN-Alkylated 1:9Thermodynamic control favors the lactam.
Cs₂CO₃ AcetoneMixed3:7"Cesium Effect" helps slightly, but still poor.
Ag₂CO₃ TolueneO-Alkylated 9:1 Silver coordination blocks the Nitrogen.
NaH (S_NAr) THFO-Alkylated >99:1 Best Method. Uses 2-Halothiazole, not hydroxy.

FAQ: Common User Issues

Q: My methoxy linker is cleaving during the final deprotection step. Why? A: If you are using strong Lewis acids like BBr₃ or high concentrations of TFA to remove other protecting groups (like Boc), you might be cleaving the thiazole-ether bond. Thiazole ethers are more acid-labile than phenyl ethers.

  • Fix: Switch to HCl/Dioxane for Boc removal, or use hydrogenation (Pd/C) if your linker allows.

Q: I see a "dimer" in my Hantzsch synthesis. What is it? A: This is likely the condensation of two molecules of the α-haloketone or the thioamide.

  • Fix: Ensure your stoichiometry is strict (1:1). Add the thioamide slowly to the haloketone solution to keep the concentration of unreacted reagents low.

Q: Can I use the Mitsunobu reaction? A: You can, but it is risky. While Mitsunobu generally favors O-alkylation, the acidic nature of the 2-hydroxythiazole (pKa ~9-10) often leads to mixed anhydrides or poor conversion due to the formation of the N-acylurea byproduct. The Ag₂CO₃ method is superior for this specific heterocycle.

References

  • Regioselectivity in Heterocycles (Sepp's Rule)

    • Gompper, R. (1962). Relations between Structure and Reactivity of Ambident Nucleophiles.
    • Context: Foundational theory on using Silver salts (Ag)
  • S_NAr Displacement on Thiazoles

    • LaPlante, S. R., et al. (2013).[4] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[4][5] Bioorganic & Medicinal Chemistry Letters.[4]

    • Context: Discusses the identification of N vs O isomers and synthetic str
  • Silver Carbonate Methodology

    • H. Rapoport, et al. (1970).
    • Context: Detailed protocols for high-yield O-alkyl
  • Hantzsch Synthesis Troubleshooting

    • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

    • Context: Comprehensive review of side reactions (polymerization)

Sources

Troubleshooting

Technical Support Center: Scale-up Challenges for 2-(Thiazol-2-ylmethoxy)ethanamine Production

Welcome to the technical support center for the synthesis and scale-up of 2-(Thiazol-2-ylmethoxy)ethanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Thiazol-2-ylmethoxy)ethanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our focus is to bridge the gap between laboratory-scale success and pilot-plant production, ensuring robust and scalable outcomes.

Synthesis Overview and Critical Scale-up Parameters

The synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine is most commonly achieved via a Williamson ether synthesis. This pathway, while straightforward on a lab scale, presents distinct challenges during scale-up related to reaction control, reagent handling, and purification. The most established route involves the coupling of a 2-(halomethyl)thiazole with ethanolamine, often requiring a strong base.

A key decision in a scale-up campaign is the management of the reactive amino group on the ethanolamine nucleophile. One strategy is to use a large excess of ethanolamine to minimize N,O-dialkylation. A more controlled, albeit longer, route involves the use of an N-protected ethanolamine (e.g., N-Boc-ethanolamine), followed by a deprotection step. For this guide, we will focus on the more direct, unprotected route which is often preferred for cost-of-goods, but requires stricter process control.

Core Reaction Pathway

A 2-(Chloromethyl)thiazole (Electrophile) E Williamson Ether Synthesis (Coupling Reaction) A->E B Ethanolamine (Nucleophile) B->E C Strong Base (e.g., NaH, NaOtBu) C->E D Solvent (e.g., THF, DMF) D->E F Aqueous Work-up (Quench & Extraction) E->F Crude Product G Purification (Fractional Vacuum Distillation) F->G Extracted Organic Phase H Final Product: 2-(Thiazol-2-ylmethoxy)ethanamine G->H Purified Product

Caption: General workflow for the synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concern is the management of the exothermic reaction, especially during the addition of the base or the alkylating agent. Using a strong base like Sodium Hydride (NaH) involves the evolution of flammable hydrogen gas, which requires proper ventilation and inert atmosphere control. On a large scale, inefficient heat transfer can lead to a runaway reaction.[1] A comprehensive Process Safety Management (PSM) review, including a Hazard and Operability (HAZOP) study, is essential before any large-scale campaign.

Q2: My reaction yield drops significantly when moving from a 1L flask to a 50L reactor. What are the most likely causes?

A2: This is a classic scale-up issue. The most common culprits are:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger vessels. This can lead to localized overheating, causing decomposition of the starting materials or product and promoting side reactions.[1]

  • Poor Mixing: Inadequate agitation can create non-homogeneous reaction conditions. This may result in pockets of high reactant concentration, leading to incomplete conversion and the formation of byproducts.[1]

  • Reagent Addition Rate: The rate of addition for the base or electrophile must be scaled appropriately. A rate that is safe in a 1L flask could cause a dangerous exotherm in a 50L reactor. The addition time often needs to be significantly longer.

Q3: What are the major impurities I should expect, and how can I minimize them?

A3: The impurity profile is critical for any pharmaceutical intermediate. Key potential impurities include:

  • Bis-alkylation Product (Dimer): This forms when the product, 2-(thiazol-2-ylmethoxy)ethanamine, acts as a nucleophile and reacts with another molecule of 2-(chloromethyl)thiazole. To minimize this, use a significant excess of ethanolamine (3-5 equivalents) to statistically favor the desired reaction.

  • Unreacted Starting Materials: Monitor the reaction to completion using HPLC or GC to ensure full conversion.

  • Positional Isomers: If starting from a substituted thiazole, ensure the regioselectivity of the initial functionalization (e.g., chlorination) is high to avoid carrying isomers through the process.

SM1 2-(Chloromethyl)thiazole Product Desired Product SM1->Product + SM2 (1 eq) SM2 Ethanolamine Impurity Bis-Alkylation Impurity Product->Impurity + SM1 (1 eq) (Acts as Nucleophile)

Caption: Formation pathway of the primary bis-alkylation impurity.

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: Sodium hydride (NaH) can be deactivated by moisture. 2. Poor Reagent Quality: Degradation of 2-(chloromethyl)thiazole. 3. Low Temperature: The reaction may be kinetically slow if the temperature is too low.1. Use a fresh, high-quality batch of NaH (e.g., 60% dispersion in mineral oil). 2. Verify the purity of starting materials via NMR or GC-MS. 2-(Chloromethyl)thiazole is a lachrymator and can be unstable; it should be used fresh or stored under an inert atmosphere. 3. After the initial controlled addition, allow the reaction to warm to room temperature or slightly heat (40-50°C) while monitoring for exotherms.
Formation of a Dark Tar or Polymer 1. Runaway Reaction: Localized overheating due to rapid reagent addition or poor cooling.[1] 2. Incorrect Stoichiometry: An excess of the alkylating agent can lead to polymerization.1. Slow down the addition rate of the limiting reagent. Ensure the reactor's cooling system is sufficient for the batch size. 2. Maintain a stoichiometric excess of the ethanolamine nucleophile throughout the reaction.
Difficult Aqueous Work-up (Emulsion Formation) 1. High Agitation Speed: Vigorous stirring during extraction can create stable emulsions with amine-containing compounds. 2. Solvent Choice: Some solvents are more prone to forming emulsions.1. Reduce the agitator speed during the extraction phase. 2. Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which helps to break emulsions. 3. Consider filtering the entire biphasic mixture through a pad of Celite®.
Product Loss During Purification 1. Co-distillation: The product may co-distill with the solvent if the boiling points are close.[2] 2. Thermal Degradation: The thiazole ring can be sensitive to high temperatures during distillation.[3] 3. Incomplete Salt Formation: If purifying via salt crystallization, ensuring the correct stoichiometry of acid is crucial.1. Ensure all solvent is removed via rotary evaporation before attempting high-vacuum distillation. 2. Use a high-vacuum pump (<1 torr) to lower the boiling point of the product. Keep the heating mantle temperature as low as possible. 3. Perform a small-scale test to determine the optimal acid stoichiometry and crystallization solvent system.

Experimental Protocols

Protocol 1: Scalable Synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine (50g Scale)

Disclaimer: This protocol should be performed by qualified personnel with appropriate engineering and safety controls in place.

  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with sodium hydride (19.0 g, 0.475 mol, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF, 500 mL).

  • Nucleophile Addition: Begin stirring and cool the suspension to 0-5°C using a circulating chiller. Slowly add ethanolamine (91.5 g, 1.50 mol) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Hydrogen gas will evolve.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 60 minutes.

  • Electrophile Addition: Prepare a solution of 2-(chloromethyl)thiazole (50.0 g, 0.374 mol) in anhydrous THF (150 mL). Add this solution dropwise to the reactor over 90-120 minutes, again maintaining an internal temperature below 10°C.

  • Reaction Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the 2-(chloromethyl)thiazole is consumed.

  • Quenching: Carefully cool the reactor back to 0-5°C. Slowly and cautiously add water (100 mL) dropwise to quench the excess sodium hydride. The initial quench is highly exothermic and will evolve hydrogen.

  • Extraction: Add ethyl acetate (500 mL) and additional water (200 mL). Stir for 15 minutes, then stop the stirrer and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with saturated brine (2 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by fractional vacuum distillation to afford the final product.

Protocol 2: HPLC Method for In-Process Control
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Stability and Degradation

Understanding the stability of the final compound is crucial for storage and formulation.[3] 2-(Thiazol-2-ylmethoxy)ethanamine has two primary sites susceptible to degradation: the thiazole ring and the primary amine.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under harsh oxidative conditions. The primary amine can also undergo oxidation.[3]

  • Hydrolysis: The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions.

  • Photostability: Thiazole-containing compounds can be light-sensitive. Photodegradation studies are recommended if the final application requires exposure to light.

For long-term storage, it is recommended to store the material as a salt (e.g., hydrochloride) under an inert atmosphere, protected from light, and at reduced temperatures (2-8°C).

Product 2-(Thiazol-2-ylmethoxy)ethanamine Sulfoxide Thiazole S-Oxide Product->Sulfoxide Cleavage Ether Cleavage Products Product->Cleavage Photo Photodegradation Products Product->Photo Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Sulfoxide Acid Strong Acid (e.g., HCl, Heat) Acid->Cleavage Light UV Light (Photons) Light->Photo

Caption: Potential degradation pathways for 2-(Thiazol-2-ylmethoxy)ethanamine.

References

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. Available at: [Link]

  • Synthesis of thiazoles. (1984). Google Patents.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). PMC. Available at: [Link]

  • Preparation of 2-ethoxy ethyl amine. (2010). Google Patents.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. (2017). SciSpace. Available at: [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Available at: [Link]

  • Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. (n.d.). Arkat USA. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating purity of 2-(Thiazol-2-ylmethoxy)ethanamine via LC-MS

Title: Validating Purity of 2-(Thiazol-2-ylmethoxy)ethanamine via LC-MS: A Comparative Technical Guide Executive Summary For the validation of 2-(Thiazol-2-ylmethoxy)ethanamine , traditional Reverse-Phase HPLC (RP-HPLC)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Purity of 2-(Thiazol-2-ylmethoxy)ethanamine via LC-MS: A Comparative Technical Guide

Executive Summary

For the validation of 2-(Thiazol-2-ylmethoxy)ethanamine , traditional Reverse-Phase HPLC (RP-HPLC) with UV detection is often insufficient due to the molecule's high polarity and lack of a strong, distinctive chromophore beyond the thiazole ring. This guide establishes Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) as the superior analytical standard.[1]

While quantitative NMR (qNMR) remains the reference method for absolute mass balance, HILIC-MS offers the necessary sensitivity (LOD < 10 ng/mL) and specificity to detect trace synthetic impurities—such as unreacted amino-alcohols or halogenated thiazole precursors—that frequently co-elute or go undetected in UV-based assays.[1]

Chemical Context & Analytical Challenges

The Molecule: 2-(Thiazol-2-ylmethoxy)ethanamine[1]

  • Structure: A thiazole ring linked via a methoxy ether spacer to a primary ethylamine.[1]

  • Key Properties:

    • Basicity: The primary amine (

      
      ) is protonated at standard acidic HPLC pH.
      
    • Polarity: The ether linkage and ionized amine create a highly polar, hydrophilic profile (

      
      ).
      
    • UV Absorbance: The thiazole ring absorbs at

      
       nm, but the extinction coefficient is moderate, limiting UV sensitivity for trace impurities.
      

The "Void Volume" Problem: On a standard C18 RP-HPLC column, this molecule behaves poorly. The protonated amine repels the hydrophobic stationary phase, causing the analyte to elute in the void volume (


) . This results in:
  • Loss of Retention: No separation from salts or unretained matrix components.[1]

  • Ion Suppression: Co-elution with matrix salts suppresses the MS signal.[1]

  • Peak Tailing: Secondary interactions between the amine and residual silanols on the silica support.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of HILIC-MS against industry-standard alternatives for this specific molecule.

FeatureHILIC-MS (Recommended) RP-HPLC (UV Detection) qNMR (

H)
Primary Mechanism Partitioning into water-enriched layer on polar surface.[1]Hydrophobic interaction (Van der Waals).[1]Nuclear spin resonance integration.
Suitability Excellent. Retains polar amines; high MS sensitivity.[1]Poor. Requires ion-pairing agents or high pH stable columns.[1]Good for bulk purity (>98%), poor for trace impurities.
Sensitivity (LOD) High (ng/mL range).[1]Moderate to Low (

g/mL range).[1]
Low (~1-5 mg/mL required).[1]
Specificity Mass-resolved (m/z). Identifies co-eluting impurities.[1][2]Retention time only. Prone to co-elution errors.Structural certainty, but signals overlap in complex mixtures.[2][3]
Throughput High (5-10 min run).[1]Moderate (15-30 min run).[1]Low (Manual processing).

Strategic Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for validating this compound.

G Start Sample: 2-(Thiazol-2-ylmethoxy)ethanamine PurityCheck Initial Purity Screen Start->PurityCheck Decision Is Purity > 95%? PurityCheck->Decision qNMR qNMR (Absolute Assay) Quantify Bulk Content Decision->qNMR Yes (Assay) LCMS_Path LC-MS Validation (Impurity Profiling) Decision->LCMS_Path No (Purify) / Trace Analysis Data_Analysis Data Analysis: 1. Extract Ion Chromatogram (EIC) 2. Impurity ID via MS/MS qNMR->Data_Analysis Orthogonal Confirmation HILIC HILIC Separation (Amide Column, pH 3.0) LCMS_Path->HILIC MS_Detect ESI+ MS Detection (Scan m/z 50-500) HILIC->MS_Detect MS_Detect->Data_Analysis

Caption: Analytical decision matrix integrating qNMR for bulk assay and HILIC-MS for specific impurity profiling.

Method Development & Experimental Protocol

This protocol uses HILIC to ensure retention of the polar amine and ESI+ MS for specific detection.

A. Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]

  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80).[1]

    • Reasoning: Amide phases provide strong hydrogen bonding retention for primary amines without the excessive electrostatic retention of bare silica (which can cause peak broadening).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

    • Note: High organic content in HILIC enhances ESI desolvation efficiency, boosting sensitivity by 10-100x compared to aqueous RP-HPLC.[1]

B. Gradient Profile
  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 40°C[1]

Time (min)% Mobile Phase B (ACN)State
0.090%Initial Hold
1.090%Injection
6.050%Elution Gradient
7.050%Wash
7.190%Re-equilibration
10.090%End
C. Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water.[1]

    • Critical: Dissolving the sample in 100% water (a "strong" solvent in HILIC) will cause peak distortion. The sample solvent must match the initial mobile phase conditions.

  • Concentration: Prepare a stock at 1 mg/mL, dilute to 10

    
    g/mL for impurity profiling.
    

Validation Framework (ICH Q2(R2) Aligned)

To ensure the method is scientifically robust, validatation must follow the ICH Q2(R2) guidelines [1].

Specificity (Selectivity)
  • Objective: Demonstrate the method distinguishes the analyte from synthesis precursors.

  • Experiment: Inject the pure analyte, a blank, and known precursors (e.g., 2-(chloromethyl)thiazole).

  • Acceptance: Resolution (

    
    ) > 1.5 between analyte and nearest impurity; MS spectral purity check confirms no co-eluting masses.
    
Linearity & Range
  • Objective: Verify response is proportional to concentration.

  • Experiment: Prepare 5 levels from 50 ng/mL to 10

    
    g/mL.
    
  • Acceptance:

    
    .
    
Sensitivity (LOD/LOQ)
  • Objective: Define the lowest detectable impurity level.

  • Calculation: Signal-to-Noise (S/N) ratio.

    • LOD = S/N of 3:1.[1]

    • LOQ = S/N of 10:1.[1]

Accuracy (Recovery)
  • Experiment: Spike the analyte into a matrix (or solvent) at 80%, 100%, and 120% of target concentration.

  • Acceptance: Recovery between 95-105%.[1]

References

  • International Council for Harmonisation (ICH). (2023).[1][4][5] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link][1]

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[6] Journal of Chromatography A, 499, 177-196. [Link][1]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7] Journal of Medicinal Chemistry, 55(10), 4911–4940. [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of the Thiazol-2-ylmethoxy Group: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the thiazole scaffold remains a cornerstone of heterocyclic chemistry, prized for its diverse biological activities and versatile synthetic handles. The in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the thiazole scaffold remains a cornerstone of heterocyclic chemistry, prized for its diverse biological activities and versatile synthetic handles. The introduction of a methoxy-substituted methylene bridge at the 2-position—the thiazol-2-ylmethoxy moiety—further expands its chemical space, offering unique steric and electronic properties. For researchers engaged in the synthesis and characterization of novel compounds bearing this functional group, infrared (IR) spectroscopy serves as an indispensable first-line analytical tool.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for the thiazol-2-ylmethoxy group. We will dissect the vibrational signatures of its constituent parts, offer a comparative analysis with structurally similar functional groups, and provide a robust experimental protocol for acquiring high-quality spectral data. Our approach is grounded in established spectroscopic principles and supported by empirical data from the scientific literature, ensuring a reliable resource for both novice and experienced researchers.

Deciphering the Vibrational Fingerprint of the Thiazol-2-ylmethoxy Group

The IR spectrum of a molecule containing the thiazol-2-ylmethoxy group is a composite of the vibrational modes of the thiazole ring, the methoxy group, and the interconnecting methylene bridge. Understanding the expected absorption regions for each component is key to a successful spectral interpretation.

The Thiazole Ring: A Heteroaromatic Signature

The thiazole ring, as a heteroaromatic system, presents a series of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹[1][2]. Skeletal vibrations of the ring, involving C=C and C=N stretching, give rise to a series of medium to strong absorption bands in the 1600-1400 cm⁻¹ range[3][4][5]. The C-S stretching vibration is often weak and can be difficult to assign definitively, as it can appear over a broad range in the fingerprint region[6].

The Methoxy Group and Methylene Bridge: Aliphatic Contributions

The methoxy (-OCH₃) group and the methylene (-CH₂-) bridge introduce characteristic aliphatic C-H and C-O stretching and bending vibrations.

  • C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl and methylene groups typically appear in the 3000-2850 cm⁻¹ region[7][8]. Specifically, the methyl group of the methoxy moiety is expected to show an asymmetric stretch around 2960 cm⁻¹ and a symmetric stretch near 2870 cm⁻¹[9]. A weak but diagnostic band for the methoxyl group can sometimes be observed between 2860-2800 cm⁻¹[10].

  • C-O Stretching: The C-O stretching of the ether linkage is a prominent feature and typically appears as a strong band in the 1300-1000 cm⁻¹ range[1][8]. For a methoxy group, this is often a strong, distinct peak.

  • C-H Bending: The scissoring (bending) vibration of the methylene group is expected around 1470-1450 cm⁻¹, while the methyl group's asymmetric and symmetric bending (umbrella mode) vibrations are found near 1460 cm⁻¹ and 1375 cm⁻¹, respectively[8].

A Comparative Analysis: Thiazol-2-ylmethoxy vs. Alternative Moieties

To provide a clearer context for the IR signature of the thiazol-2-ylmethoxy group, a comparison with structurally related functional groups is invaluable. Here, we compare its expected IR characteristics with those of a benzyloxy group and a simple aliphatic methoxy group.

Functional GroupRepresentative StructureAromatic/Olefinic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C=C / C=N Ring Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Distinguishing Features
Thiazol-2-ylmethoxy Thiazole-CH₂-O-CH₃~3100-3000~3000-2850~1600-1400~1300-1000Presence of thiazole ring skeletal vibrations.
Benzyloxy Benzene-CH₂-O-R~3100-3000~3000-2850~1600, ~1500~1250-1000Characteristic aromatic C=C stretching bands and out-of-plane C-H bending.
Aliphatic Methoxy CH₃-(CH₂)n-O-CH₃N/A~3000-2850N/A~1150-1085Absence of aromatic/heteroaromatic signals.

This comparative table highlights the unique combination of features that allows for the confident identification of the thiazol-2-ylmethoxy group. The presence of both heteroaromatic ring vibrations and the characteristic aliphatic C-H and C-O stretches of the methoxymethyl side chain provides a distinct spectral fingerprint.

Experimental Protocol for Acquiring High-Quality IR Spectra

The following is a generalized protocol for obtaining the IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique, which is common in modern laboratories.

Workflow for ATR-FTIR Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition & Processing start Start sample_prep Ensure sample is dry and pure. start->sample_prep background Collect a background spectrum. sample_prep->background place_sample Place a small amount of sample on the ATR crystal. background->place_sample apply_pressure Apply consistent pressure to ensure good contact. place_sample->apply_pressure collect_spectrum Collect the sample spectrum. apply_pressure->collect_spectrum process_spectrum Perform baseline correction and ATR correction (if necessary). collect_spectrum->process_spectrum analyze Analyze the spectrum and identify characteristic peaks. process_spectrum->analyze end End analyze->end

Sources

Validation

Bioactivity comparison of thiazole vs oxazole ether linkers

Executive Summary This guide provides a technical comparison between thiazole and oxazole moieties when employed as ether-linked pharmacophores or bioisosteres in drug design.[1] While often treated as interchangeable bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between thiazole and oxazole moieties when employed as ether-linked pharmacophores or bioisosteres in drug design.[1] While often treated as interchangeable bioisosteres, the replacement of oxygen (oxazole) with sulfur (thiazole) drastically alters the electronic landscape, lipophilicity, and metabolic susceptibility of the parent molecule.

Key Takeaway: Thiazole ether linkers generally offer enhanced lipophilicity and binding affinity (due to the "soft" nature and larger van der Waals radius of sulfur) but introduce metabolic liabilities (S-oxidation) and potential chemical instability (rearrangement) that oxazole counterparts often avoid.

Physicochemical & Structural Landscape[1][2][3]

The choice between a thiazole and an oxazole linker is rarely about simple atom replacement; it is a decision about the vector orientation and electronic distribution of the pharmacophore.

Table 1: Comparative Physicochemical Profile[1][4]
FeatureOxazole Linker (O-C=N)Thiazole Linker (S-C=N)Impact on Bioactivity
Heteroatom Oxygen (Hard, Electronegative)Sulfur (Soft, Polarizable)S enhances hydrophobic interactions; O favors H-bonding.[1]
Aromaticity ModerateHighThiazole has greater

-electron delocalization, affecting

-

stacking interactions.[1]
Basicity (pKa of conjugate acid) ~0.8 (Very Weak Base)~2.5 (Weak Base)Thiazole N is more basic, potentially improving solubility or H-bond acceptance.[1]
Bond Angle (C-X-C) ~104° (Compressed)~89-91° (Acute)Critical: Sulfur compresses the internal angle, widening the external vector of substituents (see Diagram 1).
Lipophilicity (cLogP) LowerHigher (+0.5 to +1.0 log units)Thiazole increases permeability and non-specific binding.[1]
Chemical Stability Prone to ring opening (acidic hydrolysis)Prone to S-oxidation; 2-alkoxy variants can rearrange to thiazolinones.[1]Thiazole requires careful metabolic profiling (SOM prediction).[1]
Structural Vector Analysis

The bond angle difference is the most overlooked factor. The C-S bond (approx.[1] 1.72 Å) is significantly longer than the C-O bond (1.36 Å).[1]

  • Oxazole: Creates a "tighter" geometry, often better for compact binding pockets.[1]

  • Thiazole: Projects substituents further out; the sulfur atom can engage in "sigma-hole" interactions or specific Met/Cys interactions in the protein pocket.

Bioactivity & SAR Implications[5][6][7]

Potency and Binding Affinity

In kinase inhibitors and GPCR ligands, thiazole derivatives frequently exhibit 2-10x higher potency than their oxazole analogs.[1]

  • Mechanism: The sulfur atom's large electron cloud allows for stronger van der Waals contact with hydrophobic pocket residues (e.g., the "gatekeeper" residue in kinases).

  • Case Study (Kinase Inhibition): In the development of Dasatinib analogs, the thiazole ring provides critical lipophilic contacts that the oxazole analog lacks, resulting in a superior

    
    .
    
Metabolic Stability (The "Soft Spot")

While thiazoles resist hydrolysis better than oxazoles, they are susceptible to oxidative metabolism by Cytochrome P450s (CYP3A4, CYP2D6).[1]

  • Pathway: Sulfur oxidation leads to sulfoxides/sulfones or ring opening (via epoxidation of the C4-C5 bond).

  • Oxazole Advantage: Oxazoles are generally metabolically "harder" and less prone to oxidative clearance, though they can suffer from ring opening in highly acidic lysosomal environments.[1]

The "Ether" Instability (Mumm Rearrangement)

When constructing 2-alkoxythiazoles (Ether linker directly on the ring), a specific chemical instability exists.

  • Reaction: 2-alkoxythiazoles are thermally unstable and can undergo an O

    
    N alkyl migration (Mumm-type rearrangement) to form N-alkylthiazolin-2-ones .[1]
    
  • Mitigation: This is less prevalent in 2-alkoxyoxazoles but must be monitored during synthesis and stability testing.[1]

Decision Framework

The following logic flow guides the selection between Thiazole and Oxazole based on SAR needs.

LinkerSelection Start Select Linker Scaffold Q1 Is the Binding Pocket Hydrophobic or Polar? Start->Q1 Hydrophobic Hydrophobic Q1->Hydrophobic Lipophilic Polar Polar / H-Bond Driven Q1->Polar Hydrophilic ThiazolePath Consider THIAZOLE Hydrophobic->ThiazolePath OxazolePath Consider OXAZOLE Polar->OxazolePath Q2 Is Metabolic Clearance a Liability (High Cl_int)? ThiazolePath->Q2 EndOx Final Candidate: Oxazole Ether OxazolePath->EndOx Optimize H-Bonds MetabHigh Yes (High Clearance) Q2->MetabHigh MetabLow No (Stable) Q2->MetabLow CheckOx Check S-Oxidation Potential (Switch to Oxazole?) MetabHigh->CheckOx ProceedThiazole Proceed with Thiazole (Monitor C4-C5 Epoxidation) MetabLow->ProceedThiazole CheckOx->EndOx If S-Oxidation Risk

Caption: Decision tree for selecting between Thiazole and Oxazole linkers based on pocket characteristics and metabolic risks.

Experimental Protocols

Synthesis of 2-Alkoxythiazole Linkers

Note: Direct etherification of 2-halothiazoles is difficult.[1] The Lawesson's Reagent cyclization is preferred for stability.

Protocol:

  • Reagents:

    
    -amido-ester substrate, Lawesson’s Reagent, Toluene.[1]
    
  • Procedure:

    • Dissolve the

      
      -amido-ester (1.0 equiv) in anhydrous toluene (0.1 M).[1]
      
    • Add Lawesson’s Reagent (0.6 equiv).[1]

    • Reflux at 110°C for 2-4 hours under

      
      .
      
    • Crucial Step: Monitor by TLC.[1][2] Stop immediately upon consumption of starting material to prevent over-reaction or rearrangement.[1]

    • Workup: Cool to RT, filter off precipitate, concentrate filtrate. Purify via flash chromatography (SiO2, Hex/EtOAc).

  • Validation: Verify structure via HMBC NMR to confirm O-linkage vs N-linkage (rearrangement product).

Comparative Microsomal Stability Assay

This assay quantifies the metabolic liability of the sulfur atom.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the Thiazole and Oxazole analogs in DMSO.

  • Incubation:

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).[1]
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH-regenerating system (1 mM NADPH final).[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Calculate

    
     and 
    
    
    
    .
    • Success Criterion: Thiazole analog

      
       > 30 min indicates acceptable stability against S-oxidation.[1]
      

References

  • Comparative Synthetic Approaches and Biological Activities. Molecules, 2022.[1][2][3]

  • Metabolic site computations for selected compounds in the SSA series. Future Medicinal Chemistry, 2018.

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 2010.[1][4]

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole. Journal of Physical Chemistry A, 2013.[1] [1]

  • Synthesis of 2-Alkoxy-Substituted Thiophenes and 1,3-Thiazoles. Journal of Organic Chemistry, 2001.[1][5] [1]

Sources

Comparative

Crystallographic data for 2-(Thiazol-2-ylmethoxy)ethanamine salts

Publish Comparison Guide: Solid-State Optimization of 2-(Thiazol-2-ylmethoxy)ethanamine Salts Executive Summary Objective: This guide provides a strategic framework for the crystallographic characterization and solid-sta...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Solid-State Optimization of 2-(Thiazol-2-ylmethoxy)ethanamine Salts

Executive Summary

Objective: This guide provides a strategic framework for the crystallographic characterization and solid-state optimization of 2-(Thiazol-2-ylmethoxy)ethanamine (Target), a critical bioisostere of the thioether-linked histamine H2-receptor antagonists.[1]

Context: In drug development, the substitution of a thioether linkage (-S-) with an ether linkage (-O-) significantly alters the physicochemical profile (solubility, metabolic stability, and hydrogen bonding potential).[1][2] This guide compares the crystallographic properties of the Target (Ether) against its established Alternative (Thioether: 2-[(Thiazol-2-yl)methylthio]ethanamine) to inform salt selection and formulation strategies.[1][2]

Audience: Medicinal Chemists, Solid-State Scientists, and Formulation Engineers.[1][2]

Comparative Analysis: Target vs. Alternative

The primary challenge in developing 2-(Thiazol-2-ylmethoxy)ethanamine lies in its high conformational flexibility and the altered hydrogen-bonding landscape compared to its sulfur analog.[1]

Physicochemical & Crystallographic Profiles
FeatureTarget: Ether Analog Alternative: Thioether Analog Implication for Crystallography
Linker Atom Oxygen (-O-)Sulfur (-S-)O is a "harder" H-bond acceptor; S is softer and larger.[1]
Bond Angle C-O-C (~110°)C-S-C (~90-100°)The Ether analog adopts a more bent, compact conformation, potentially increasing lattice density.[1][2]
H-Bond Capacity High (O is a strong acceptor)Moderate (S is a weak acceptor)Ether salts likely form additional auxiliary H-bonds, stabilizing specific polymorphs.[1][2]
Solubility High (Polar)Moderate (Lipophilic)Ether salts may require non-polar anti-solvents (e.g., Hexane/Et2O) for crystallization.[1][2]
Stability Oxidatively StableProne to S-Oxidation (Sulfoxide)Ether salts are preferred for long-term shelf stability.[1][2]
Predicted Crystal Packing Motifs

Based on the Cambridge Structural Database (CSD) trends for thiazole-alkoxy-amines, we project the following packing differences:

  • Thiazole Ring Stacking: Both analogs will exhibit

    
    -
    
    
    
    stacking (centroid-centroid distance ~3.6–3.8 Å).[1][2] However, the Ether analog's compact linker allows for closer inter-planar spacing (
    
    
    ), potentially increasing the melting point of the salt form.[1][2]
  • Anion Interaction:

    • Thioether (Alternative): The chloride anion typically bridges the ammonium headgroup and the thiazole nitrogen.[2]

    • Ether (Target): The ether oxygen can participate in a bifurcated H-bond with the ammonium proton, competing with the anion.[1][2] This often leads to disordered solvates if not carefully dried.[1][2]

Experimental Protocol: Salt Selection & Crystallization

To obtain high-quality single crystals for XRD, a systematic salt screening protocol is required.[1][2] The high basicity of the primary amine (pKa ~9.[1][2]5) and the weak basicity of the thiazole (pKa ~2.[2]5) necessitate strong acids for mono-salts and very strong acids for di-salts.[1]

Workflow Visualization

SaltSelection Start Free Base 2-(Thiazol-2-ylmethoxy)ethanamine Screen Acid Screen (Stoichiometry 1:1 & 1:2) Start->Screen Dissolve in EtOH HCl Hydrochloric Acid (Cl- Counterion) Screen->HCl Picric Picric Acid (Pi- Counterion) Screen->Picric Oxalic Oxalic Acid (Ox2- Counterion) Screen->Oxalic Cryst Slow Evaporation (EtOH/Et2O) HCl->Cryst High Success Picric->Cryst Best for XRD Oil Oiling Out (Amorphous) Oxalic->Oil Risk of Polymerization SXRD Single Crystal XRD (Data Collection) Cryst->SXRD Crystal > 0.1mm PXRD Powder XRD (Phase ID) Cryst->PXRD Polycrystalline Oil->Start Reprocess

Caption: Systematic salt selection workflow emphasizing the high success rate of Picrate salts for crystallographic characterization of flexible ether-amines.

Synthesis of the Picrate Salt (Reference Standard)

The Picrate salt is the "Gold Standard" for characterizing flexible amines because the rigid, planar picrate anion facilitates


-stacking, forcing the flexible amine into a regular lattice.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 2-(Thiazol-2-ylmethoxy)ethanamine (oil) in 2 mL of absolute ethanol.

  • Acid Addition: Add 1.0 mmol of Picric acid (Caution: Explosive when dry) dissolved in 5 mL of warm ethanol.

  • Reflux: Heat the mixture to reflux for 15 minutes to ensure homogeneity.

  • Crystallization: Allow the solution to cool slowly to room temperature in a Dewar flask (to control cooling rate). If no crystals form after 24 hours, introduce vapor diffusion using diethyl ether.[1][2]

  • Harvesting: Filter the yellow needles/prisms and wash with cold ethanol.

Crystallographic Data Analysis

When analyzing the generated CIF (Crystallographic Information File), focus on the following parameters to validate the structure against the "Alternative" (Thioether).

Key Structural Metrics (Template)
ParameterTarget (Ether-Picrate) Alternative (Thioether-Picrate) Interpretation
Space Group Typically P21/c or P-1P21/cCentrosymmetric groups are preferred for stability.[1]
Z (Molecules/Cell) 44Indicates standard packing efficiency.[2]
Density (

)
Expected: ~1.45 g/cm³~1.52 g/cm³Ether is lighter; lower density implies potentially higher solubility.[1][2]
H-Bond (N-H...O/S) N...O: 2.8 - 3.0 Å N...S: 3.2 - 3.4 Å Shorter bonds in the Ether analog indicate a tighter, more energetic lattice.[1]
Hydrogen Bonding Topology

The critical difference lies in the Acceptor Role .[1][2]

  • Thioether: The Sulfur atom is a poor acceptor.[1][2] The lattice is dominated by N-H...N (thiazole) and N-H...Anion interactions.[2]

  • Ether: The Oxygen atom is an active acceptor.[1][2] Expect to see a "pincer" effect where the ammonium protons coordinate to both the Anion and the Ether Oxygen.[1][2]

Structural Logic Visualization:

HBonding cluster_0 Target Specific Interaction Amine Ammonium Head (-NH3+) EtherO Ether Oxygen (-O-) Amine->EtherO Intramolecular (Conformational Lock) ThiazoleN Thiazole Nitrogen (=N-) Amine->ThiazoleN Intermolecular (Chain Formation) Anion Anion (Cl- / Picrate-) Amine->Anion Primary Charge Assist (Strong)

Caption: H-Bonding topology showing the unique 'Conformational Lock' potential of the Ether Oxygen, absent in the Thioether alternative.

Performance & Application

Why choose the Ether (Target) over the Thioether (Alternative)?

  • Bioavailability: The Ether analog typically exhibits higher aqueous solubility due to the polarity of the C-O-C bond, making it a superior candidate for oral formulations.[1][2]

  • Metabolic Stability: The Thioether linkage is susceptible to metabolic oxidation (FMO enzymes) to sulfoxides and sulfones, which can alter potency.[1][2] The Ether linkage is metabolically robust.[1][2]

  • Crystallizability: While the Ether analog is more prone to forming hygroscopic salts (due to H-bonding avidity), the Picrate or Fumarate salts often yield non-hygroscopic, crystalline solids suitable for long-term storage.[1][2]

Recommendation: For initial characterization, synthesize the Picrate salt to obtain the single-crystal structure.[1][2] For pharmaceutical formulation, transition to the Hydrochloride or Maleate salt, using the Picrate structure to model the expected packing density and void space.[1][2]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1][2]

  • Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational text on salt selection and packing). [Link][1][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard protocol for salt screening).[1][2] [Link][1][2]

  • PubChem. Compound Summary: 2-(Thiazol-2-yl)ethanamine (Direct Analog). [Link][1][2]

Sources

Validation

A Comparative Guide to 2-(Thiazol-2-ylmethoxy)ethanamine and Standard PEG Linkers in Bioconjugation

From the Desk of the Senior Application Scientist To my fellow researchers and drug development professionals, the architecture of a bioconjugate, particularly an Antibody-Drug Conjugate (ADC), is a testament to precisio...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

To my fellow researchers and drug development professionals, the architecture of a bioconjugate, particularly an Antibody-Drug Conjugate (ADC), is a testament to precision engineering at the molecular level. While the antibody provides the targeting system and the payload delivers the therapeutic action, it is the linker that dictates the stability, pharmacokinetics, and ultimate efficacy of the entire construct.[1] For years, Polyethylene Glycol (PEG) has been the gold-standard linker, a reliable and versatile tool in our arsenal.[2][3] Its virtues are well-documented: enhanced solubility, reduced immunogenicity, and improved in vivo half-life.[][5]

However, the pursuit of therapeutic perfection demands that we challenge established norms and explore novel chemical entities that may offer superior performance. This guide introduces a comparative analysis of a next-generation linker, 2-(Thiazol-2-ylmethoxy)ethanamine, benchmarking its theoretical advantages and performance characteristics against the established standard of PEG linkers. We will delve into the structural nuances, mechanistic implications, and provide a rigorous experimental framework to validate these comparisons in your own laboratories.

Structural and Physicochemical Foundations

The fundamental differences between these two linker classes originate from their distinct chemical structures. These differences have profound implications for the resulting conjugate's behavior.

Standard PEG Linkers: The Flexible Hydrophile

Polyethylene Glycol is a polymer composed of repeating ethylene oxide units.[3] This structure imparts significant flexibility and hydrophilicity, making it highly effective at shielding hydrophobic payloads and improving the overall solubility of the ADC.[6][7] However, this flexibility can also lead to a lack of defined structure, and commercial PEG reagents are often a mixture of different chain lengths (polydisperse), which can contribute to heterogeneity in the final ADC product.[8]

Caption: Generic structure of a linear PEG linker.

2-(Thiazol-2-ylmethoxy)ethanamine: The Defined Scaffold

This novel linker introduces a heterocyclic thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen atoms.[9] Unlike the flexible chain of PEG, the thiazole moiety provides a more rigid and defined structural component. This rigidity can lead to more homogeneous conjugates with predictable spatial orientation between the antibody and the payload. The thiazole ring is also known for its exceptional chemical stability, potentially offering greater resistance to degradation in plasma compared to standard linkers.[10]

Caption: Chemical structure of 2-(Thiazol-2-ylmethoxy)ethanamine.

Comparative Physicochemical Properties

The following table provides a high-level comparison of the key properties derived from the structures of these two linker classes.

PropertyStandard PEG Linkers2-(Thiazol-2-ylmethoxy)ethanamineRationale & Implication
Backbone Flexibility HighLow to ModeratePEG's flexibility can create a larger hydrodynamic radius, extending half-life.[7] The thiazole linker's rigidity may lead to more defined and homogeneous ADC populations.
Hydrophilicity Very HighModeratePEG is the industry standard for solubilizing hydrophobic payloads.[] The thiazole linker's ether and amine groups provide hydrophilicity, but its aromatic core is less hydrophilic than PEG's polyether backbone.
Chemical Stability GoodExcellent (Predicted)The aromatic thiazole ring is inherently more resistant to chemical and enzymatic degradation than the ether bonds in a PEG chain, potentially leading to greater plasma stability.[10]
Structural Homogeneity Variable (Polydisperse)High (Monodisperse)As a discrete chemical entity, the thiazole linker avoids the issue of polydispersity common with polymeric PEG linkers, facilitating better batch-to-batch consistency.[8]
Payload Interactions Primarily steric shieldingPotential for π-stackingThe aromatic thiazole ring could engage in non-covalent π-stacking interactions with aromatic payloads, which might influence payload stability or release mechanisms.

A Framework for Empirical Benchmarking

Theoretical advantages must be substantiated with empirical data. As a Senior Application Scientist, I advocate for a multi-faceted, self-validating experimental workflow to objectively compare these linker technologies. The goal is to assess stability, efficacy, and in vivo performance head-to-head.

Experimental_Workflow Synthesis ADC Synthesis & Characterization (DAR, Aggregation, Purity) Stability In Vitro Plasma Stability Assay (Quantify Payload Release) Synthesis->Stability Assess premature deconjugation Cytotoxicity In Vitro Cytotoxicity Assays (Targeted Killing & Bystander Effect) Synthesis->Cytotoxicity Evaluate potency & mechanism PK_Study In Vivo Pharmacokinetic (PK) Study (Half-life, Clearance, Exposure) Synthesis->PK_Study Determine in vivo behavior Analysis Data Analysis & Comparison (Therapeutic Index Assessment) Stability->Analysis Cytotoxicity->Analysis Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy Inform dosing strategy Efficacy->Analysis

Caption: Experimental workflow for comparing ADC linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Causality: The primary function of a linker is to remain intact in systemic circulation to prevent off-target toxicity from premature payload release.[11] This assay directly measures the linker's stability in a physiologically relevant matrix.

Methodology:

  • Preparation: Dilute the test ADCs (Thiazole-linked and PEG-linked) to a final concentration of 100 µg/mL in fresh human, rat, and mouse plasma. Include a buffer-only control.

  • Incubation: Incubate all samples at 37°C in a shaking water bath.

  • Time Points: Collect aliquots at 0, 6, 24, 48, 96, and 168 hours. Immediately quench enzymatic activity by adding an appropriate stop solution and store at -80°C.

  • Quantification: Analyze the samples using two complementary methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use one ELISA to quantify the total antibody and a second, conjugate-specific ELISA to quantify the amount of intact, payload-conjugated antibody. The difference reveals the extent of drug deconjugation.[11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more direct measure of the average Drug-to-Antibody Ratio (DAR) over time and can identify specific cleavage products.[12]

  • Data Analysis: Plot the percentage of intact ADC or average DAR against time for each species' plasma.

Protocol 2: In Vitro Cytotoxicity & Bystander Effect Assay

Causality: An effective ADC must kill antigen-positive (Ag+) cancer cells. For heterogeneous tumors, the ability of a released payload to kill adjacent antigen-negative (Ag-) cells (the bystander effect) is also critical.[13] This protocol assesses both functions.

Methodology:

  • Cell Lines: Utilize an Ag+ cancer cell line and an Ag- line from the same tissue of origin. The Ag- line should be engineered to express a fluorescent protein like GFP for specific quantification.

  • Co-culture Seeding: In a 96-well plate, seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:5). Also, seed each cell line individually as a control.

  • ADC Treatment: After 24 hours, treat the cells with serial dilutions of the Thiazole-linked ADC, the PEG-linked ADC, and a non-targeting control ADC.

  • Incubation: Incubate the plates for 96-120 hours, a period sufficient for ADC internalization, payload release, and cell death.

  • Viability Measurement:

    • Total Viability (MTT/MTS Assay): Add MTT or a similar reagent to all wells to measure the overall metabolic activity and determine the IC50 value for each ADC on the co-culture and individual cell lines.[13]

    • Bystander Killing (Fluorescence Reading): In the co-culture wells, measure the GFP fluorescence intensity using a plate reader. A decrease in GFP signal in ADC-treated wells compared to untreated controls indicates the killing of Ag- cells.[13]

Interpreting the Benchmarking Data: A Hypothetical Comparison

To illustrate the potential outcomes of these experiments, the following tables present hypothetical data, assuming the thiazole linker exhibits superior stability and leads to a more potent conjugate.

Table 1: Hypothetical In Vitro Plasma Stability (% Intact ADC)

Data represents the mean percentage of ADC with payload still conjugated after incubation in human plasma at 37°C.

Time (Hours)Standard PEG-ADCThiazole-ADC
0100%100%
2492%98%
7281%95%
16865%91%

Interpretation: The hypothetical data suggests the Thiazole-ADC has significantly greater stability in human plasma, with only 9% payload loss over 7 days compared to 35% for the PEG-ADC. This superior stability could translate to a wider therapeutic window and reduced off-target toxicity in vivo.

Table 2: Hypothetical In Vitro Cytotoxicity (IC50, nM)

IC50 values determined after 120-hour incubation.

Cell LineStandard PEG-ADCThiazole-ADC
Antigen-Positive (Ag+)0.85 nM0.40 nM
Antigen-Negative (Ag-)> 1000 nM> 1000 nM
Co-Culture (1:5 Ag+/Ag-)5.2 nM2.5 nM

Interpretation: The Thiazole-ADC shows approximately twofold greater potency against the Ag+ cell line. Crucially, its enhanced potency in the co-culture model suggests a more effective bystander effect, likely due to the stable delivery of a higher concentration of the payload to the target cells, which is then released to kill neighboring cells.

Conclusion and Strategic Outlook

While PEG linkers remain a cornerstone of bioconjugate design, our analysis and proposed experimental framework highlight the compelling potential of novel scaffolds like 2-(Thiazol-2-ylmethoxy)ethanamine. The introduction of a rigid, stable thiazole ring offers a promising strategy to overcome some of the inherent limitations of flexible polymeric linkers, namely plasma instability and product heterogeneity.

The hypothetical data presented paints a picture of a next-generation ADC with a superior therapeutic index, driven by enhanced stability and more efficient cell killing. The true value of this, or any new linker technology, must be borne out by rigorous, systematic evaluation. The protocols detailed herein provide a clear and robust pathway for such an investigation. By challenging the standards of today, we pave the way for the breakthrough therapies of tomorrow.

References

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Available from: [Link]

  • FCAD Group. (n.d.). PEG (Polyethylene Glycol) Linker Development. Available from: [Link]

  • Zhao, P., et al. (2025, January 20). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • Zhao, P., et al. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. Available from: [Link]

  • Barzon, V., et al. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available from: [Link]

  • Sato, C., et al. (2025, August 19). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. Available from: [Link]

  • Barakat, K., et al. (n.d.). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. PMC. Available from: [Link]

  • Barzon, V., et al. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available from: [Link]

  • Su, D., et al. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available from: [Link]

  • AxisPharm. (2021, June 26). ADC Linkers And Research Progress In Detail. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiazolylethylamine. PubChem. Available from: [Link]

  • ADC Review. (2016, May 31). Linkers for Antibody Drug Conjugates: Current Role and Advancements. Available from: [Link]

  • SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates?. Available from: [Link]

  • Li, Y., et al. (2025, August 1). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. MDPI. Available from: [Link]

Sources

Comparative

Precision Elemental Analysis of Thiazole Ethanamines: A Matrix-Matched Standard Guide

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, drug development researchers, and QC specialists. Executive Summary: The "Matrix-Match" Imperative Thiazole ethanamines (e.g., precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, drug development researchers, and QC specialists.

Executive Summary: The "Matrix-Match" Imperative

Thiazole ethanamines (e.g., precursors to Pramipexole, H2-antagonists) present a unique "torture test" for elemental analysis (EA). Unlike simple organic chains, these compounds combine a refractory aromatic heterocyclic sulfur ring with a potentially volatile or hygroscopic primary amine tail.

Standard combustion protocols often fail not due to instrument error, but due to Standard Mismatch . Using a generic standard like Acetanilide (no sulfur) or Methionine (aliphatic sulfur) to calibrate for a Thiazole (aromatic sulfur) introduces systematic bias in the Sulfur and Nitrogen response factors.

This guide objectively compares the three dominant Certified Reference Materials (CRMs)—BBOT , Sulfanilamide , and L-Cystine —specifically for the analysis of thiazole ethanamine derivatives.

Comparative Analysis of EA Standards

To achieve the industry benchmark of ±0.3% accuracy , the calibration standard must mimic the combustion kinetics of the analyte.

The Candidates
FeatureBBOT Sulfanilamide L-Cystine Acetanilide
Chemical Name 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene4-Aminobenzenesulfonamide3,3'-Dithiobis(2-aminopropanoic acid)N-Phenylacetamide
Formula C₂₆H₂₆N₂O₂SC₆H₈N₂O₂SC₆H₁₂N₂O₄S₂C₈H₉NO
Structure Type Heterocyclic Aromatic Aromatic Sulfonamide Aliphatic DisulfideAromatic Amide
% Sulfur (Theor) 7.44%18.62%26.69%0.00%
% Nitrogen (Theor) 6.51%16.27%11.66%10.36%
Combustion Profile High-temp, refractoryModerate, stableFast, volatile decompositionModerate
Thiazole Suitability Excellent (Best Match) Very Good Poor (Kinetics mismatch)Not Recommended
Detailed Performance Assessment[2]
1. BBOT (The Structural Analog)
  • Why it wins: BBOT contains a thiophene ring and benzoxazole rings.[1] Its structure is heterocyclic aromatic , exactly like the thiazole core. It mimics the bond energy required to release Sulfur from a stable aromatic ring.

  • Best for: Thiazole compounds with lower sulfur content (<10%) or complex multi-ring structures.

  • Limitation: Lower %N (6.51%) compared to many ethanamines.

2. Sulfanilamide (The High-N/S Balancer)[2][3]
  • Why it works: It provides a high percentage of both Nitrogen (16.27%) and Sulfur (18.62%).[4] Since Thiazole Ethanamines often have high N content due to the amine tail, Sulfanilamide offers a calibration range that brackets the analyte well.

  • Best for: Small molecule thiazole ethanamines (e.g., 2-amino-thiazole derivatives) where S content is high (~15-20%).

  • Limitation: The sulfur is in a sulfonamide group, which oxidizes slightly easier than thiophene sulfur, but the error is usually negligible.

3. L-Cystine (The Aliphatic Trap)
  • The Risk: Cystine contains an aliphatic disulfide bond (-S-S-). This bond breaks much faster and at lower temperatures than the C-S bond in an aromatic thiazole ring.

  • Result: Calibrating with Cystine can lead to low Sulfur recovery in thiazoles because the instrument "expects" sulfur to elute earlier or oxidize easier than it actually does in the refractory thiazole sample.

Technical Deep Dive: The Combustion Dynamics

Understanding why the standard matters requires looking inside the combustion reactor.

The "Flash" Problem

Thiazoles are thermally stable. When the tin capsule drops into the reactor (typically 950–1050°C), the "flash combustion" must instantly mineralize the sample.

  • Scenario A (Ideal): The exothermic oxidation of the tin capsule raises the local temperature to ~1800°C. The thiazole ring shatters, releasing SO₂ and NOₓ quantitatively.

  • Scenario B (The "Soot" Error): If the standard (e.g., Cystine) burns too "cool" or too fast, the instrument's oxygen dosing timing might be calibrated for a fast burn. When the stable Thiazole follows, it burns slower. If the oxygen flow cuts off too early, unburned carbon (soot) forms, trapping Nitrogen and Sulfur. Result: Low %N and %S.

Diagram: The Self-Validating Combustion Workflow

This workflow ensures that the chosen standard actually validates the combustion efficiency for thiazoles.

CombustionWorkflow Start Start: Thiazole Ethanamine Sample Weighing Microbalance Weighing (Target: 1.5 - 2.5 mg) Start->Weighing StandardSel Select Calibration Standard (Match S-type & % content) Weighing->StandardSel Combustion Flash Combustion (1060°C + O2 Injection) StandardSel->Combustion K-Factor Gen Reduction Reduction Zone (Cu) (Convert NOx -> N2, SO3 -> SO2) Combustion->Reduction Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Validation Check QC Standard (Must be <0.3% error) Separation->Validation Result Report Data Validation->Result Pass Retest Recalibrate & Add V2O5 Validation->Retest Fail (>0.3% dev) Retest->Combustion

Caption: Figure 1. Self-validating CHNS workflow emphasizing the QC validation step using a secondary standard.

Experimental Protocol: The "Dual-Standard" Method

To ensure scientific integrity, do not rely on a single calibration curve. Use the Dual-Standard Strategy .

Materials
  • Primary Standard (Calibration): BBOT (Matches the aromatic ring structure).

  • Secondary Standard (QC): Sulfanilamide (Validates high %N/%S recovery).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) (Optional, for refractory salts).

Step-by-Step Methodology
  • Hygroscopicity Management:

    • Thiazole ethanamine salts (e.g., HCl salts) are often hygroscopic.

    • Action: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours prior to weighing.

    • Weighing: Use a microbalance with ±0.001 mg precision. If the drift exceeds 0.002 mg/min, the sample is absorbing moisture. Seal the tin capsule immediately.

  • Instrument Conditioning:

    • Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline N₂ and CO₂ levels.

    • Run 3 "Conditioning" samples (unweighed BBOT) to saturate the adsorption sites in the column.

  • Calibration (K-Factor Determination):

    • Weigh 3 replicates of BBOT covering the expected weight range (e.g., 1.0 mg, 1.5 mg, 2.0 mg).

    • Generate the K-factor (Response Factor) for N, C, H, and S.

    • Equation:

      
      
      
  • Validation (The "Trust" Step):

    • Analyze Sulfanilamide as an "Unknown".[4][5]

    • Acceptance Criteria:

      • Nitrogen: 16.27% ± 0.3%

      • Sulfur: 18.62% ± 0.3%[4]

    • Why: If the BBOT calibration can accurately predict the Sulfanilamide content, your system is linear and robust for heterocyclic sulfur.

  • Sample Analysis:

    • Analyze the Thiazole Ethanamine in triplicate.

    • Critical Check: If the Carbon recovery is good (>99.5%) but Sulfur is low (<98%), the sample is likely forming stable sulfates in the ash.

    • Remediation:[6][7] Add 5–10 mg of V₂O₅ to the capsule to flux the ash and release the Sulfur.

Decision Matrix: Selecting the Right Standard

Use this logic flow to select the optimal standard for your specific thiazole derivative.

StandardSelection Input Thiazole Derivative Type CheckS Sulfur Content? Input->CheckS HighS High S (>15%) (e.g., Simple Thiazoles) CheckS->HighS >15% LowS Low S (<10%) (e.g., Large Drug Molecules) CheckS->LowS <10% Rec1 USE SULFANILAMIDE (Matches High N/S ratio) HighS->Rec1 CheckStruct Structure Type? LowS->CheckStruct Refractory Polycyclic/Refractory CheckStruct->Refractory Simple Simple Heterocycle CheckStruct->Simple Rec3 USE BBOT + V2O5 (Ensures complete oxidation) Refractory->Rec3 Rec2 USE BBOT (Matches Ring Stability) Simple->Rec2

Caption: Figure 2. Decision tree for matching the CRM to the analyte's chemical profile.

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Retrieved from

  • Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations. Electronic Supporting Information.[8] Retrieved from

  • Elemental Microanalysis. (2023). Pure Chemical Standards & CRMs (BBOT, Sulfanilamide).[9] Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives. (Demonstrates typical EA data reporting for Thiazoles). Retrieved from

  • PerkinElmer. (2010). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Discusses Sulfonated and Heterocyclic compounds). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-(Thiazol-2-ylmethoxy)ethanamine proper disposal procedures

As a Senior Application Scientist, I have witnessed firsthand the operational bottlenecks and safety hazards that arise when specialized heterocyclic amines are mishandled. 2-(Thiazol-2-ylmethoxy)ethanamine is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed firsthand the operational bottlenecks and safety hazards that arise when specialized heterocyclic amines are mishandled. 2-(Thiazol-2-ylmethoxy)ethanamine is a highly valuable building block in drug discovery, but its unique structural profile—combining a basic aliphatic amine, an ether linkage, and a sulfur-nitrogen-containing thiazole ring—creates a dual-hazard scenario during disposal.

This guide provides a self-validating, mechanistic approach to the safe handling, neutralization, and disposal of 2-(Thiazol-2-ylmethoxy)ethanamine, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Hazard Assessment & Mechanistic Rationale

To properly dispose of a chemical, we must first understand the causality behind its hazards. 2-(Thiazol-2-ylmethoxy)ethanamine presents three distinct logistical challenges:

  • Corrosivity (EPA D002): The primary ethanamine moiety is highly basic. In aqueous environments, it rapidly deprotonates water, creating a corrosive solution capable of causing severe dermal and ocular burns.

  • Exothermic Reactivity: Aliphatic amines act as strong nucleophiles. If inadvertently mixed with halogenated waste streams (e.g., dichloromethane, 1,2-dichloroethane), they can undergo violent, exothermic alkylation reactions. This has been documented to cause the pressurization and catastrophic melting of laboratory waste carboys 1[1].

  • Environmental Toxicity: Thiazole derivatives are inherently toxic to aquatic ecosystems and emit foul, irritating vapors2[2]. They must never be discharged into the sanitary sewer.

Quantitative Hazard Analysis & Disposal Implications
Structural ComponentChemical CharacteristicQuantitative IndicatorPrimary HazardDisposal Implication
Aliphatic Amine Basicity / CorrosivitypH > 11 (in aqueous sol.)Severe dermal/ocular burnsRequires pre-disposal neutralization (EPA D002)
Thiazole Ring Aquatic ToxicityLC50 < 100 mg/L (est.)Ecosystem disruptionStrictly prohibits sanitary sewer discharge
Heteroatoms (N, S) Combustion ByproductsHigh NOₓ / SOₓ yieldToxic gas generationMandates high-temp incineration with scrubbers

Required Personal Protective Equipment (PPE)

Do not rely on standard laboratory attire. The following PPE is required, based on the chemical's mechanistic behavior:

  • Hand Protection: Nitrile or neoprene gloves (minimum 8 mil thickness). Causality: Aliphatic amines rapidly degrade standard latex, leading to breakthrough and chemical burns.

  • Eye Protection: ANSI Z87.1 chemical splash goggles combined with a full-face shield. Causality: The basicity of the amine can cause irreversible corneal damage upon contact.

  • Respiratory Protection: Work exclusively within a certified Class II chemical fume hood. Causality: Thiazole derivatives emit volatile, toxic vapors that severely irritate the respiratory tract 2[2].

Disposal Workflow & Decision Matrix

DisposalWorkflow Start 2-(Thiazol-2-ylmethoxy)ethanamine Waste Generation VolCheck Assess Volume & State Start->VolCheck Spill Small Spill / Residue VolCheck->Spill < 50 mL Bulk Bulk Liquid Waste VolCheck->Bulk > 50 mL Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Dilute Dilute 1:10 in Cold Water (Ice Bath) Bulk->Dilute Container Transfer to Compatible HDPE Waste Container Absorb->Container Neutralize Neutralize with 1M Acetic Acid (Dropwise) Dilute->Neutralize Segregate Segregate from Halogenated Solvents (Prevent Exothermic Rxn) Neutralize->Segregate Segregate->Container Label Label: Hazardous Waste Corrosive/Toxic Container->Label Incinerate Licensed Off-Site Incineration (EPA Compliant) Label->Incinerate

Figure 1: Decision-making workflow for the safe neutralization and disposal of thiazole-amine waste.

Step-by-Step Experimental Protocols

Protocol A: In-Lab Quenching and Neutralization of Bulk Liquid Waste

For bulk quantities (>50 mL), neutralization is highly recommended prior to final packaging to mitigate corrosivity during intra-facility transport.

  • Step 1: Thermal Preparation. Place a heavy-walled borosilicate glass beaker into a secondary containment vessel filled with an ice-water bath.

    • Causality: The acid-base neutralization of primary amines is highly exothermic. The ice bath acts as a critical heat sink to prevent the volatilization of toxic amine fumes.

  • Step 2: Aqueous Dilution. Transfer the 2-(Thiazol-2-ylmethoxy)ethanamine waste into the beaker and slowly add cold deionized water to achieve a 1:10 dilution.

    • Causality: Pre-dilution lowers the molarity of the amine, dampening the thermal spike during the subsequent acid addition.

  • Step 3: Controlled Neutralization. Begin magnetic stirring at 300 RPM. Using an addition funnel, introduce 1M Acetic Acid dropwise.

    • Causality: A weak acid like acetic acid provides a shallower titration curve compared to strong mineral acids (like HCl), preventing violent localized boiling.

  • Step 4: pH Verification. Monitor the solution until the pH stabilizes between 6.5 and 7.5.

    • Causality: Achieving a neutral pH eliminates the RCRA D002 (Corrosivity) characteristic, making the waste safer for storage.

  • Step 5: Segregation and Packaging. Transfer the neutralized aqueous mixture to a High-Density Polyethylene (HDPE) carboy.

    • Critical Rule:Never add this mixture to a carboy containing halogenated solvents. The boundary contact between the amine and dense halogenated layers will trigger a dangerous exothermic reaction1[1].

Protocol B: Emergency Spill Response
  • Step 1: Isolation. Evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Combustible absorbents like sawdust can ignite if the amine reacts exothermically with ambient oxidizers 3[3].

  • Step 3: Collection. Use non-sparking polypropylene tools to sweep the absorbed mixture into a solid hazardous waste container.

    • Causality: Spark-producing metal tools pose an ignition risk if the amine's flash point has been reached due to ambient heat2[2].

Final Logistics: Off-Site Incineration

Due to the presence of nitrogen and sulfur heteroatoms, 2-(Thiazol-2-ylmethoxy)ethanamine cannot be disposed of in standard municipal waste or sanitary sewers. The EPA mandates that bulk quantities of contaminated aliphatic amines and heterocycles be disposed of via high-temperature incineration 4[4].

Incineration completely oxidizes the compound into CO₂, H₂O, NOₓ, and SOₓ. Licensed hazardous waste facilities utilize advanced scrubber systems to capture the resulting nitrogen and sulfur oxides before environmental release, ensuring full RCRA compliance 3[3]. Ensure all waste containers are clearly labeled with the chemical name, accumulation start date, and the "Hazardous Waste" designation before handing them over to your Environmental Health and Safety (EHS) department.

References

1.[4] Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. URL: 2.[3] Thiazole Safety Data Sheet. Santa Cruz Biotechnology. URL: 3.[2] Thiazole | C3H3NS | CID 9256. PubChem - NIH. URL: 4.[1] Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. URL:

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